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  • Product: Ethyl 3-bromo-2-cyano-5-formylbenzoate
  • CAS: 1807206-59-2

Core Science & Biosynthesis

Foundational

Ethyl 3-bromo-2-cyano-5-formylbenzoate: A Polyfunctional Scaffold for Advanced Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical building blocks that offer maximum structural diversity with minimal synthetic steps. Ethyl 3-bromo-2-cyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical building blocks that offer maximum structural diversity with minimal synthetic steps. Ethyl 3-bromo-2-cyano-5-formylbenzoate (CAS: 1807206-59-2) [1][2] represents a masterclass in polyfunctional scaffold design. This highly decorated benzene ring features four distinct, orthogonally reactive functional groups: an ethyl ester, a cyano group, a bromine atom, and a formyl group.

This whitepaper provides an in-depth technical guide on how to leverage the orthogonal reactivity of this scaffold. By understanding the causality behind specific experimental conditions, researchers can selectively functionalize each position to generate complex, drug-like heterocycles, kinase inhibitors, and novel pharmacophores without relying on cumbersome protection/deprotection strategies.

Structural Analysis & Physicochemical Properties

To effectively utilize this scaffold, one must first understand its baseline physicochemical parameters. The electron-withdrawing nature of the cyano and ester groups significantly activates the ring, making the formyl group highly electrophilic and the bromo position primed for oxidative addition.

PropertyQuantitative Value / Description
Chemical Name Ethyl 3-bromo-2-cyano-5-formylbenzoate
CAS Registry Number 1807206-59-2[3]
Molecular Formula C11H8BrNO3[1]
Molecular Weight 282.09 g/mol
Structural Features Benzene core, C1-Ethyl ester, C2-Cyano, C3-Bromo, C5-Formyl
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Ester Ox2, Cyano N, Formyl O)
Typical Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water

Strategic Synthetic Utility: Orthogonal Reactivity

The true value of Ethyl 3-bromo-2-cyano-5-formylbenzoate lies in its orthogonal reactivity . Each functional group can be addressed independently if the correct reagents and kinetic conditions are applied:

  • C5-Formyl Group (High Electrophilicity): The aldehyde is the most reactive site toward nucleophiles. It is primed for chemoselective reductive aminations to install diverse amine side chains.

  • C3-Bromo Group (Transition-Metal Catalysis): The aryl bromide is sterically hindered by the adjacent cyano group but remains highly reactive toward Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

  • C2-Cyano Group (Cycloaddition & Hydration): The nitrile can be converted into a bioisosteric tetrazole via[3+2] cycloaddition or hydrated to a primary amide[5].

  • C1-Ethyl Ester (Saponification): The ester serves as a stable protecting group during early functionalization and can be saponified to a carboxylic acid for late-stage amide coupling.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the core EBCFB scaffold.

G EBCFB Ethyl 3-bromo-2-cyano -5-formylbenzoate (Core Scaffold) Formyl C5-Formyl Reactivity (Reductive Amination) EBCFB->Formyl NaBH(OAc)3, Amine Bromo C3-Bromo Reactivity (Pd-Catalyzed Coupling) EBCFB->Bromo Pd(dppf)Cl2, Boronic Acid Cyano C2-Cyano Reactivity (Tetrazole Synthesis) EBCFB->Cyano NaN3, ZnBr2 Ester C1-Ester Reactivity (Saponification/Amidation) EBCFB->Ester LiOH or Amine

Figure 1: Divergent synthetic pathways exploiting the orthogonal reactivity of the EBCFB scaffold.

Experimental Workflows & Protocols

As an application scientist, I mandate that protocols be self-validating systems —meaning they include built-in analytical checkpoints to confirm success before proceeding to the next step. Below are field-proven methodologies for functionalizing this scaffold.

Protocol 1: Chemoselective Reductive Amination (C5-Formyl)

This protocol installs an amine at the C5 position while leaving the ester, cyano, and bromo groups intact, relying on the foundational methodology of Abdel-Magid et al.[6][7].

  • Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures strict chemoselectivity—it reduces the transient iminium ion but is too mild to reduce the unreacted C5-formyl group to an alcohol, and it leaves the C2-cyano and C1-ester groups completely untouched[8].

Step-by-Step Methodology:

  • Imine Formation: Dissolve Ethyl 3-bromo-2-cyano-5-formylbenzoate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours.

    • Self-Validation Check: Analyze via LC-MS. Look for the disappearance of the aldehyde mass and the appearance of the imine intermediate [M+H]+.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture. If the amine is weakly basic, add glacial acetic acid (1.0 eq) to catalyze iminium formation[7]. Stir for 12 hours at room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid and safely decomposes any unreacted hydride. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (C3-Bromo)

To functionalize the C3 position, a Suzuki-Miyaura cross-coupling is employed[4][9].

  • Causality of Reagent Choice: The C3-bromo group is sterically hindered by the adjacent C2-cyano group. A bidentate ligand catalyst like Pd(dppf)Cl2 is required because it forms a highly stable, reactive Palladium(0) species capable of forcing oxidative addition into hindered C-Br bonds. Potassium carbonate (K2CO3) is used as the base instead of NaOH; stronger bases would rapidly hydrolyze the C1-ethyl ester and hydrate the C2-cyano group[10].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the C5-functionalized scaffold (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or by sparging with N2 for 15 minutes. Causality: Oxygen rapidly decomposes the active Pd(0) catalyst into inactive Pd(II) black.

  • Reaction: Heat the mixture to 80°C for 4-6 hours.

    • Self-Validation Check: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 7:3). The starting material spot should disappear, replaced by a highly UV-active product spot.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium particulates, and purify via flash chromatography.

Protocol 3: Zinc-Catalyzed Tetrazole Synthesis (C2-Cyano)

The cyano group can be converted into a tetrazole (a bioisostere for a carboxylic acid) using the robust aqueous methodology developed by Demko and Sharpless[11][12].

  • Causality of Reagent Choice: Using Zinc Bromide (ZnBr2) as a Lewis acid catalyst in an aqueous medium lowers the activation energy for the[3+2] cycloaddition between the azide and the highly deactivated C2-cyano group[5]. Running the reaction in water at a slightly alkaline pH (~8) is a critical safety choice, as it prevents the formation of highly toxic and explosive hydrazoic acid (HN3) gas[12].

Step-by-Step Methodology:

  • Reaction Setup: Suspend the scaffold (1.0 eq), Sodium Azide (NaN3) (1.2 eq), and ZnBr2 (1.0 eq) in water (or a Water/Isopropanol mixture if the scaffold is highly lipophilic)[5].

  • Cycloaddition: Heat the reaction vigorously to reflux (100°C) for 24 hours.

    • Self-Validation Check: Monitor the pH. It must remain slightly basic (pH 7.5 - 8.0) to ensure safety and catalyst turnover[12].

  • Precipitation & Isolation: Cool the reaction to room temperature. Carefully acidify the aqueous layer to pH 1 using 3N HCl. Causality: The tetrazole is highly water-soluble in its deprotonated anionic form. Acidification protonates the tetrazole, causing the neutral, lipophilic product to precipitate out of the aqueous phase[11]. Filter and wash with cold water.

Applications in Medicinal Chemistry

By sequentially applying the protocols above, researchers can transform Ethyl 3-bromo-2-cyano-5-formylbenzoate into highly complex Active Pharmaceutical Ingredients (APIs).

  • Oncology: The scaffold can be converted into poly-substituted benzamides, which are privileged structures for PARP inhibitors and Histone Deacetylase (HDAC) inhibitors.

  • Cardiovascular & Metabolic: Conversion of the C2-cyano group to a tetrazole yields a classic Angiotensin II receptor blocker (ARB) pharmacophore, highly sought after in antihypertensive drug design.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[Link]

Sources

Exploratory

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Ethyl 3-bromo-2-cyano-5-formylbenzoate

Issued: March 26, 2026 Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 3-bromo-2-cyano-5-formylbenzoate. As a comprehensive litera...

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Author: BenchChem Technical Support Team. Date: April 2026

Issued: March 26, 2026

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 3-bromo-2-cyano-5-formylbenzoate. As a comprehensive literature search has revealed no existing experimental spectroscopic data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals.[1] By applying fundamental principles of NMR spectroscopy and referencing data for analogous structures, we will elucidate the expected chemical shifts, coupling constants, and splitting patterns. This guide also outlines a robust experimental protocol for the acquisition and analysis of NMR data, should this novel compound be synthesized. The information herein is designed to provide a foundational understanding for the structural verification of this complex polysubstituted aromatic compound.[1][2]

Introduction: The Structural Significance of a Novel Benzoate Derivative

Substituted benzoates are foundational building blocks in the synthesis of pharmaceuticals and advanced materials.[1] The specific arrangement of electron-withdrawing groups such as bromo, cyano, and formyl moieties on the benzene ring of Ethyl 3-bromo-2-cyano-5-formylbenzoate suggests a molecule with unique reactivity and potential as a precursor for complex heterocyclic systems.[1] Given its apparent novelty, a definitive method for structural elucidation is paramount for any future research or application.[1][2] NMR spectroscopy remains the most powerful tool for the unambiguous determination of the constitution of organic molecules. This guide provides the predicted ¹H and ¹³C NMR data to facilitate this characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Ethyl 3-bromo-2-cyano-5-formylbenzoate is expected to be characterized by distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four substituents on the benzene ring.

Substituent Effects on Aromatic Protons:

  • -CHO (Formyl): A strongly deactivating, electron-withdrawing group that will significantly deshield the ortho and para protons, shifting them downfield.

  • -COOEt (Ethyl Ester): A deactivating, electron-withdrawing group that will also deshield the aromatic protons, though to a lesser extent than the formyl group.

  • -Br (Bromo): A deactivating group that is weakly electron-withdrawing via induction but also weakly electron-donating through resonance. Its effect on proton chemical shifts is less pronounced than the formyl and ester groups.

  • -CN (Cyano): A strongly deactivating, electron-withdrawing group that will deshield adjacent protons.

The two aromatic protons, H-4 and H-6, are in a meta relationship to each other, which is expected to result in a small coupling constant.

Table 1: Predicted ¹H NMR Data for Ethyl 3-bromo-2-cyano-5-formylbenzoate (500 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~10.1Singlet1H-Aldehyde (-CHO)
~8.4Doublet1H~2.0Ar-H (H-6)
~8.2Doublet1H~2.0Ar-H (H-4)
4.45Quartet2H7.1-OCH₂CH₃
1.42Triplet3H7.1-OCH₂CH₃

Note: These are predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic nature of the attached substituents.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-bromo-2-cyano-5-formylbenzoate (125 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)Assignment
~187Aldehyde C=O
~163Ester C=O
~139Ar-C (C-5)
~138Ar-C (C-3)
~135Ar-C (C-6)
~132Ar-C (C-1)
~130Ar-C (C-4)
~118Ar-C (C-2)
~115Cyano (-CN)
~62-OCH₂CH₃
~14-OCH₂CH₃

Note: These are predicted values. Quaternary carbon signals are expected to be of lower intensity.[3]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for structural elucidation, the following experimental protocol is recommended.

Sample Preparation
  • Purification: Ensure the compound is purified to >95% purity, typically via column chromatography or recrystallization, to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified Ethyl 3-bromo-2-cyano-5-formylbenzoate in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (0.00 ppm for ¹H and ¹³C).

Data Acquisition
  • Instrumentation: A 400 or 500 MHz NMR spectrometer is recommended for good signal dispersion.[4]

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 3-4 seconds

    • Spectral width: 16 ppm

  • ¹³C NMR Acquisition (Proton Decoupled):

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Relaxation delay: 2 seconds

    • Acquisition time: 1 second

    • Spectral width: 240 ppm

Data Processing
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizing Structural Relationships and Workflow

Diagram 1: Predicted ¹H NMR Coupling

G cluster_aromatic Aromatic System cluster_ethyl Ethyl Group H-4 H-4 (~8.2 ppm) H-6 H-6 (~8.4 ppm) H-4->H-6 J ≈ 2.0 Hz (meta) CH2 -OCH2- (4.45 ppm) CH3 -CH3 (1.42 ppm) CH2->CH3 J = 7.1 Hz

Caption: Predicted proton coupling in Ethyl 3-bromo-2-cyano-5-formylbenzoate.

Diagram 2: NMR Data Analysis Workflow

G cluster_analysis Analysis Steps A Purified Compound B NMR Sample Preparation (CDCl3, TMS) A->B C 1H & 13C NMR Data Acquisition B->C D Data Processing (FT, Phasing, Baseline) C->D E Spectral Analysis D->E G Chemical Shifts E->G H Integration (1H) E->H I Coupling Constants (1H) E->I F Structure Verification G->F H->F I->F

Caption: Workflow for NMR-based structure elucidation.

Conclusion

While experimental data for Ethyl 3-bromo-2-cyano-5-formylbenzoate is not currently available in the scientific literature, this guide provides a robust, theoretically grounded prediction of its ¹H and ¹³C NMR spectra. The presented data, based on the fundamental principles of substituent effects in NMR spectroscopy, offers a reliable benchmark for researchers aiming to synthesize and characterize this novel compound. The detailed experimental protocol further provides a standardized approach to ensure the acquisition of high-quality data for unambiguous structure verification.

References

  • BenchChem. (2025). Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide on Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Analogs.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • University of Calgary. CSD Solution #13. Retrieved from [Link]

  • University of Bath. C NMR Spectroscopy. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate.
  • Williams, E. K., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]

Sources

Foundational

Advanced Crystallographic Characterization of Ethyl 3-bromo-2-cyano-5-formylbenzoate: Methodologies, Phasing, and Structural Analysis

Executive Summary Ethyl 3-bromo-2-cyano-5-formylbenzoate (Formula: C₁₁H₈BrNO₃, MW: 282.09 g/mol ) is a highly functionalized, polyvalent aromatic building block utilized in advanced organic synthesis and drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-bromo-2-cyano-5-formylbenzoate (Formula: C₁₁H₈BrNO₃, MW: 282.09 g/mol ) is a highly functionalized, polyvalent aromatic building block utilized in advanced organic synthesis and drug discovery. Its molecular anatomy—featuring an ethyl ester, a nitrile, a heavy halogen (bromine), and an aldehyde group on a single benzene scaffold—presents a highly competitive landscape for intermolecular interactions.

This whitepaper provides an authoritative, step-by-step technical guide to the crystallographic elucidation of this compound. By detailing the causality behind crystallization strategies, X-ray diffraction data collection, and structure refinement, this document serves as a self-validating framework for structural chemists and drug development professionals.

Molecular Anatomy & Crystallization Strategy

The structural complexity of Ethyl 3-bromo-2-cyano-5-formylbenzoate dictates its physical behavior. The steric crowding at positions 1, 2, and 3 (ester, cyano, and bromo groups, respectively) forces conformational twisting of the ester group out of the aromatic plane to minimize steric clashing. Conversely, the formyl group at position 5 remains relatively unhindered, favoring coplanarity to maximize π -conjugation.

Causality-Driven Crystallization Protocol

Due to the presence of both highly polar hydrogen-bond acceptors (C=O, C≡N) and a hydrophobic aromatic core, the compound exhibits differential solubility. A vapor diffusion strategy is optimal, utilizing a polar aprotic solvent to dissolve the compound and a non-polar antisolvent to induce slow supersaturation.

Step-by-Step Methodology:

  • Solubilization: Dissolve 15–20 mg of the compound in 1.0 mL of Dichloromethane (DCM) or Ethyl Acetate in a 4 mL inner vial. Rationale: These solvents easily disrupt the dipole-dipole interactions of the bulk powder without reacting with the formyl group.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities), ensuring the growth of single, macroscopic crystals rather than microcrystalline twins.

  • Antisolvent Chamber: Place the open 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an antisolvent (e.g., Hexanes or Pentane).

  • Diffusion & Harvesting: Seal the outer vial tightly. Allow vapor equilibration at strictly controlled room temperature (20 °C) for 3–7 days. Harvest the resulting prismatic crystals immediately into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and mechanical degradation.

X-ray Diffraction Data Collection Protocol

The presence of the bromine atom significantly influences the data collection strategy. Bromine has a high mass attenuation coefficient, making the choice of X-ray radiation critical.

  • Radiation Choice: While Copper (Cu K α , λ = 1.54184 Å) provides a massive anomalous dispersion signal ( Δf′′ ) for bromine—ideal for determining absolute structure in chiral molecules—this compound is achiral. Therefore, Molybdenum (Mo K α , λ = 0.71073 Å) is strongly recommended to minimize severe X-ray absorption effects and achieve higher resolution data.

  • Cryocooling: Data must be collected at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. Rationale: Cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), significantly increasing high-angle diffraction intensities and resolving potential conformational disorder in the flexible ethyl chain.

G A Crystal Selection & Mounting (Cryoloop + Paratone Oil) B Data Collection (Mo Kα Radiation, 100 K) A->B C Data Reduction & Absorption (Multi-scan SADABS) B->C D Structure Solution (SHELXT Dual-Space) C->D E Anisotropic Refinement (SHELXL via Olex2) D->E F Validation & CIF Generation (checkCIF / Platon) E->F

Figure 1: Self-validating workflow for X-ray diffraction data collection and structure refinement.

Data Reduction & Absorption Correction

Once frames are collected, data reduction integrates the reflection intensities. Because bromine heavily absorbs X-rays, a multi-scan absorption correction (e.g., SADABS) is strictly mandatory. The self-validating metric here is Rint​ (the agreement factor between equivalent reflections). A successful absorption correction will drop the Rint​ from >10% to <5%, proving the systematic error of absorption has been mathematically modeled and removed.

Structure Solution and Refinement

Modern crystallography relies on highly automated, mathematically robust algorithms for phasing and refinement.

Step-by-Step Refinement Methodology
  • Structure Solution (Phasing): The phase problem is solved using SHELXT [1], which employs a dual-space algorithm. The heavy bromine atom acts as a dominant scatterer, making the initial electron density map exceptionally clear. SHELXT automatically assigns the space group and locates the majority of the non-hydrogen atoms[2].

  • GUI Integration: The structural model is imported into Olex2 [3], a comprehensive graphical user interface that seamlessly links the solution and refinement engines[4].

  • Anisotropic Refinement: The model is refined against F2 using full-matrix least-squares techniques in SHELXL [5]. All non-hydrogen atoms (C, N, O, Br) are refined anisotropically (represented as thermal ellipsoids rather than spheres)[6].

  • Handling Ester Disorder: The terminal methyl group of the ethyl ester frequently exhibits rotational disorder. If the thermal ellipsoid of this carbon appears highly elongated (a "cigar" shape), it must be modeled over two discrete positions (e.g., C11A and C11B) with fractional occupancies summing to 1.0. Rigid-bond restraints (RIGU) and similarity restraints (SIMU) are applied via SHELXL to ensure the split positions maintain physically realistic geometries[5].

  • Hydrogen Atom Placement: Hydrogen atoms are placed in geometrically calculated positions using a riding model (HFIX), with isotropic displacement parameters tied to their parent atoms ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl).

Expected Crystallographic Features & Intermolecular Interactions

The crystal packing of Ethyl 3-bromo-2-cyano-5-formylbenzoate is governed by a hierarchy of non-covalent interactions. The most critical of these is Halogen Bonding .

The International Union of Pure and Applied Chemistry (IUPAC) defines a halogen bond as a net attractive interaction between an electrophilic region associated with a halogen atom and a nucleophilic region in another entity[7]. Because the bromine atom is covalently bound to an electron-withdrawing aromatic ring, its electron density is highly anisotropic. This creates a cap of depleted electron density (a positive electrostatic potential) on the extension of the C–Br bond, known as a σ -hole [8].

In the crystal lattice, this electrophilic σ -hole will aggressively seek out a nucleophile. Given the molecular structure, the most likely halogen bond acceptor is the nitrogen lone pair of the cyano group (Br N C) or the carbonyl oxygen of the formyl group (Br O=C).

G Center Ethyl 3-bromo-2-cyano-5-formylbenzoate (Central Asymmetric Unit) Halogen Halogen Bonding (Br ··· N≡C or Br ··· O=C) Center->Halogen Electrophilic σ-hole Dipole Dipole-Dipole Interactions (C=O ··· C=O) Center->Dipole Formyl/Ester groups PiPi π-π Stacking (Aromatic Rings) Center->PiPi Centroid-Centroid < 3.8 Å WeakHB Weak Hydrogen Bonding (C-H ··· O=C) Center->WeakHB Aromatic Protons

Figure 2: Predicted intermolecular interaction network driven by the bromine σ-hole and polar functional groups.

Simulated Crystallographic Data Summary

To aid researchers in validating their own experimental data, the following table summarizes the predicted and typical crystallographic parameters for this specific molecular class collected at 100 K.

ParameterValue / Expected RangeCausality / Significance
Chemical Formula C₁₁H₈BrNO₃Calculated from molecular structure.
Formula Weight 282.09 g/mol Defines the theoretical crystal density ( Dx​ ).
Crystal System MonoclinicMost statistically probable system for polyfunctional aromatics.
Space Group P21​/c Centrosymmetric packing favored by achiral, highly dipolar molecules.
Z (Molecules/Unit Cell) 4One molecule per asymmetric unit ( Z′=1 ).
Radiation Mo K α ( λ = 0.71073 Å)Minimizes absorption errors caused by the Br atom.
Absorption Coeff. ( μ ) ~3.5 mm⁻¹High value; necessitates rigorous multi-scan absorption correction.
Final R1​ Index < 0.050 (5%)Self-validating metric of a highly accurate structural model.
Goodness-of-Fit (GooF) ~1.000 to 1.050Indicates correct weighting of the reflection data during refinement.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)". Pure and Applied Chemistry, 85(8), 1711-1713. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic and Steric Properties of Ethyl 3-bromo-2-cyano-5-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzaldehydes and benzoates are foundational scaffolds in the synthesis of complex organic molecules, particularly within medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes and benzoates are foundational scaffolds in the synthesis of complex organic molecules, particularly within medicinal chemistry and materials science.[1][2] This guide provides a detailed analysis of the electronic and steric properties of a highly functionalized intermediate, Ethyl 3-bromo-2-cyano-5-formylbenzoate. While specific experimental data for this exact molecule is not widely published, suggesting it may be a novel synthetic target, its properties can be reliably predicted by analyzing its constituent functional groups and drawing comparisons with structurally related compounds.[1] This document will deconstruct the molecule's electronic profile, governed by inductive and resonance effects, and its steric characteristics, which influence reactivity and conformational preference. Furthermore, it outlines authoritative experimental and computational workflows for the empirical and theoretical characterization of such molecules, providing a robust framework for researchers.

Introduction: The Importance of Electronic and Steric Properties in Drug Design

The biological activity of a molecule is inextricably linked to its three-dimensional structure and electron distribution. Electronic properties dictate how a molecule will interact with its biological target through forces like hydrogen bonding, and electrostatic and van der Waals interactions.[3] Steric properties, or the spatial arrangement of atoms, determine whether a molecule can physically fit into a receptor's binding pocket.[4][5] Ethyl 3-bromo-2-cyano-5-formylbenzoate is a polysubstituted aromatic compound whose rich functionality makes it a versatile building block for creating diverse molecular architectures, such as heterocyclic compounds with potential biological activities.[6][7] Understanding its electronic and steric profile is paramount for predicting its reactivity in synthetic schemes and its potential as a pharmacophore.[1][8]

Molecular Structure and Substituent Analysis

Ethyl 3-bromo-2-cyano-5-formylbenzoate (C₁₁H₈BrNO₃) is a benzene ring with four distinct substituents.[1] To understand the molecule's overall properties, we must first analyze the individual contribution of each group.

  • Ethyl Benzoate Core: The ester group (-COOEt) is an electron-withdrawing group (EWG) primarily through induction and, to a lesser extent, resonance. It is a deactivating, meta-directing group in electrophilic aromatic substitution.[9][10]

  • Bromo Group (-Br) at C3: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directing because of a competing, though weaker, electron-donating resonance effect (+M).[10]

  • Cyano Group (-CN) at C2: The cyano group is one of the strongest electron-withdrawing groups. It exerts a powerful -I effect due to the high electronegativity of nitrogen and a strong -M (mesomeric or resonance) effect, withdrawing electron density from the ring's π-system.[10][11]

  • Formyl Group (-CHO) at C5: The aldehyde (formyl) group is also a strong deactivating, electron-withdrawing group, operating through both -I and -M effects.[12] Its carbonyl carbon is highly electrophilic.[6]

In-Depth Analysis of Electronic Properties

The electronic landscape of the aromatic ring is heavily influenced by the cumulative effects of its substituents. The interplay of induction and resonance creates specific regions of electron-richness and deficiency, which are critical determinants of reactivity.

Inductive and Resonance Effects

All four substituents (bromo, cyano, formyl, and ethyl carboxylate) are electron-withdrawing via the inductive effect (-I), pulling electron density away from the benzene ring through the sigma bonds.[10][13] The cyano, formyl, and ester groups also withdraw electrons via resonance (-M effect), delocalizing the ring's π-electrons into their respective π-systems. This concerted withdrawal of electron density makes the aromatic ring electron-poor and significantly increases the electrophilicity of the formyl carbon, enhancing its reactivity toward nucleophiles.[6]

The diagram below illustrates the directional pull of electrons from the benzene ring by each substituent.

Caption: Inductive (-I) and Resonance (-M) effects on the ring.

Quantitative Prediction: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of benzene derivatives.[10] By summing the appropriate Hammett constants (σ) for each substituent, we can estimate the overall electronic influence.

SubstituentPositionHammett Constant (σ)Primary Effect
Bromo (-Br)metaσ_m_ = +0.39-I > +M[14]
Cyano (-CN)paraσ_p_ = +0.66Strong -I, -M[14]
Formyl (-CHO)metaσ_m_ = +0.35 (approx.)Strong -I, -M
Carboethoxy (-COOEt)paraσ_p_ = +0.45-I, -M[14]
(Note: Positional constants are chosen based on the substituent's relationship to the most likely reactive sites, such as the remaining C-H bond on the ring or the formyl group itself.)

The consistently positive σ values confirm that all substituents act to withdraw electron density, rendering the ring highly deactivated towards electrophilic attack but activating it for nucleophilic aromatic substitution, should a suitable leaving group be present.

In-Depth Analysis of Steric Properties

Steric effects arise from the spatial arrangement of atoms and groups within a molecule, which can hinder or facilitate chemical reactions and dictate preferred molecular conformations.[4]

Steric Hindrance and the "Ortho Effect"

The most significant steric interactions in Ethyl 3-bromo-2-cyano-5-formylbenzoate occur around the C1-C2-C3 region of the ring, where the bulky ethyl carboxylate, cyano, and bromo groups are positioned adjacently.

  • Ortho Effect: The cyano group at the C2 position, ortho to the ethyl carboxylate group at C1, introduces significant steric strain. This is a classic example of the "ortho effect," which can force the larger carboxylate group to twist out of the plane of the benzene ring to relieve this strain.[5] While the cyano group itself is linear and has a minimal steric profile, its close proximity to the ester is impactful.[15] This twisting can disrupt the π-system conjugation between the carbonyl of the ester and the ring, altering its electronic properties.[5]

  • Reactivity of the Formyl Group: The formyl group at C5 is relatively unhindered by its immediate neighbors (H at C4 and H at C6), making it sterically accessible for nucleophilic attack, a common reaction for aldehydes.[16]

  • Reactivity of the Cyano Group: The cyano group at C2 is significantly hindered by the flanking bromo and ethyl carboxylate groups. This steric crowding could impede reactions that require direct attack on the cyano carbon, such as reduction or hydrolysis.[17]

Steric_Hindrance cluster_molecule Steric Environment cluster_key Accessibility Key C1 C-COOEt C2 C-CN C3 C-Br C5 C-CHO Hindered Sterically Hindered Accessible Sterically Accessible

Caption: Steric accessibility of key functional groups.

Experimental and Computational Characterization

To empirically validate the predicted properties, a combination of spectroscopic, crystallographic, and computational methods should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can provide detailed information about the electronic environment of the atoms. The chemical shifts of the aromatic protons and carbons will be shifted downfield (to higher ppm values) due to the strong deshielding effects of the electron-withdrawing groups.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational frequencies to observe would be the C≡N stretch (approx. 2220-2240 cm⁻¹), the C=O stretch of the aldehyde (approx. 1700-1720 cm⁻¹), and the C=O stretch of the ester (approx. 1720-1740 cm⁻¹).[19]

X-ray Crystallography: The Gold Standard for Structure

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule.[20][21] It provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state, directly visualizing the steric effects, such as the out-of-plane twisting of the ester group.[22]

  • Purification: Ensure the compound is of the highest possible purity (>99%).

  • Solvent Selection: Dissolve a small amount of the compound in a range of solvents to find one in which it is moderately soluble.[23]

  • Slow Evaporation: Prepare a nearly saturated solution and filter it into a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days in a vibration-free environment.[23][24]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution with a loop and mount them on the diffractometer.[24]

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) is a robust computational method for modeling the electronic structure and properties of molecules.[25] It offers an excellent balance of accuracy and computational cost for systems of this size.[26][27]

  • Structure Input: Build the 3D structure of Ethyl 3-bromo-2-cyano-5-formylbenzoate in a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set, often including a dispersion correction (e.g., D3) and an implicit solvent model (e.g., COSMO or PCM) to simulate solution-phase conditions.[28][29]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.[28]

  • Property Calculation: With the optimized geometry, perform single-point energy calculations using a larger basis set (e.g., 6-311++G(2df,2p)) to obtain more accurate electronic properties.[29] This can be used to calculate:

    • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively.[30]

    • Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

DFT_Workflow cluster_props 5. Property Analysis Input 1. 3D Structure Input Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq SP 4. Single-Point Energy (e.g., ωB97XD/6-311++G(d,p)) Freq->SP HOMO_LUMO HOMO/LUMO (Reactivity) SP->HOMO_LUMO ESP Electrostatic Potential (Charge Distribution) SP->ESP Charges Mulliken/NBO Charges (Atomic Charges) SP->Charges

Caption: A standard workflow for DFT calculations.

Implications for Drug Development and Organic Synthesis

The unique electronic and steric profile of Ethyl 3-bromo-2-cyano-5-formylbenzoate makes it a valuable, albeit challenging, synthetic intermediate.[1]

  • Synthetic Utility: The highly electrophilic and sterically accessible formyl group is a prime handle for nucleophilic additions or condensation reactions (e.g., Friedländer annulation to form quinolines).[2][6] The electron-poor nature of the ring makes it a candidate for nucleophilic aromatic substitution, where a nucleophile could potentially displace the bromo group under the right conditions.

  • Drug Design: Substituted benzaldehydes have been investigated as agents that can interact with biological systems, for example, by modifying protein residues like lysine or binding to hemoglobin.[17][31] The specific arrangement of hydrogen bond acceptors (O atoms of CHO and COOEt, N of CN) and the halogen atom provides a distinct pharmacophore that could be optimized for binding to a specific protein target. The steric bulk will be a key factor in designing derivatives that fit within a target's binding site.

Conclusion

Ethyl 3-bromo-2-cyano-5-formylbenzoate presents a fascinating case study in molecular design. Its properties are dominated by the powerful, cumulative electron-withdrawing effects of its four substituents, which render the aromatic ring electron-deficient and activate the formyl group for nucleophilic attack. Sterically, the molecule is constrained by a significant "ortho effect" between the ester and cyano groups, which likely forces the ester out of the ring plane. This comprehensive analysis, combining theoretical principles with established experimental and computational protocols, provides a predictive framework for researchers to utilize this versatile molecule in the synthesis of novel compounds for drug discovery and materials science.

References

A complete list of all sources cited in this guide.

  • Benchchem. (n.d.). Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide.
  • Benchchem. (n.d.). An In-depth Technical Guide on Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Analogs.
  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory.
  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate.
  • Leger, A. A., et al. (n.d.). Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. OSTI.GOV.
  • Zhang, Y., et al. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC.
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  • Verevkin, S. P., et al. (2023). Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. ACS Publications.
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  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.
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  • Wikipedia. (n.d.). X-ray crystallography.
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Fu, T., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. MDPI.
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  • Banerji, K. K. (n.d.). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide.
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  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • ResearchGate. (n.d.). Preparation of t -Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions.
  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.

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Foundational

Thermodynamic stability of Ethyl 3-bromo-2-cyano-5-formylbenzoate derivatives

An In-Depth Technical Guide on the Thermodynamic Stability of Ethyl 3-bromo-2-cyano-5-formylbenzoate Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Imperative of Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of Ethyl 3-bromo-2-cyano-5-formylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative of Thermodynamic Stability in Molecular Design

In the realm of drug development and organic synthesis, the thermodynamic stability of a molecule, quantified by its Gibbs free energy of formation (ΔGf°), is a cornerstone of its viability.[2][3] A thermodynamically stable compound is less likely to decompose under storage or reaction conditions, ensuring its purity and efficacy. The substitution pattern on an aromatic ring profoundly influences its stability, with each functional group contributing a unique electronic and steric signature.[2] Ethyl 3-bromo-2-cyano-5-formylbenzoate presents a fascinating case study in polysubstituted aromatics, featuring a combination of electron-withdrawing groups and a sterically demanding arrangement. Understanding the thermodynamic landscape of this molecule is paramount for its potential use as a building block in the synthesis of novel heterocyclic compounds and other complex molecular architectures.[4]

Deconstructing the Influences on Stability: A Substituent-Level Analysis

The thermodynamic stability of ethyl 3-bromo-2-cyano-5-formylbenzoate is a confluence of the individual contributions of its substituents: the bromo, cyano, formyl, and ethyl ester groups.

Electronic Effects: The Push and Pull of Electrons

The electronic nature of the substituents dictates the electron density distribution within the benzene ring, which in turn affects the bond strengths and overall stability.

  • Electron-Withdrawing Groups (EWGs): The cyano (-CN), formyl (-CHO), and ethyl ester (-COOEt) groups are all potent electron-withdrawing groups through both inductive and resonance effects.[5] The bromine atom (-Br) is inductively withdrawing but a weak resonance donor. The collective effect of these EWGs is a significant polarization of the aromatic ring, which generally leads to thermodynamic stabilization of the neutral molecule.[6] The stabilization arises from the delocalization of electron density onto the electronegative atoms of the substituents.[5]

  • Positional Effects: The ortho, meta, and para positioning of these groups is critical. In our target molecule, the cyano group is ortho to the ester, the bromo group is meta to the ester and ortho to the cyano group, and the formyl group is para to the cyano group and meta to the ester and bromo groups. This specific arrangement leads to a complex interplay of electronic effects. For instance, the strong electron-withdrawing nature of the cyano and formyl groups is expected to significantly increase the electrophilicity of the formyl carbon, enhancing its reactivity.[4]

Diagram 1: Interplay of Electronic Effects

electronic_effects ring Benzene Ring stability Increased Thermodynamic Stability ring->stability Overall Electron Withdrawal substituents Bromo (Br) Cyano (CN) Formyl (CHO) Ethyl Ester (COOEt) substituents:bromo->ring -I, +R (weak) substituents:cyano->ring -I, -R substituents:formyl->ring -I, -R substituents:ester->ring -I, -R

Caption: Electronic contributions of substituents to the stability of the benzene ring.

Steric Effects and Conformational Isomers

The spatial arrangement of the substituents can lead to steric hindrance, which can destabilize the molecule by forcing it into higher energy conformations.[7]

  • Ortho Interactions: The presence of the cyano group ortho to the bulky ethyl ester group is a significant source of potential steric strain. This can lead to out-of-plane twisting of the ester group to minimize repulsion, which in turn can affect the extent of resonance stabilization.[7] Conformational analysis of the ethyl group in the ester is also crucial, as different rotamers will have different energies.[8][9]

  • Intramolecular Interactions: The proximity of the substituents can also lead to stabilizing or destabilizing intramolecular interactions. For instance, a weak halogen bond might exist between the bromine atom and the oxygen of the formyl or ester group, or the nitrogen of the cyano group.[10][11] These interactions, though weak, can influence the preferred conformation and contribute to the overall thermodynamic stability.

Computational Prediction of Thermodynamic Stability

In the absence of experimental data, Density Functional Theory (DFT) calculations are a powerful tool for predicting the thermodynamic stability of molecules.[12][13][14]

Theoretical Framework

The thermodynamic stability of a molecule is determined by its Gibbs free energy of formation (ΔGf°), which can be calculated using the following equation:

ΔGf° = ΔHf° - TΔSf°

where ΔHf° is the enthalpy of formation, T is the temperature, and ΔSf° is the entropy of formation.[15]

Proposed Computational Workflow

A robust computational protocol for determining the thermodynamic stability of ethyl 3-bromo-2-cyano-5-formylbenzoate would involve the following steps:

  • Conformational Search: A thorough conformational search should be performed to identify all low-energy conformers of the molecule. This is particularly important due to the rotational freedom of the ethyl ester and formyl groups.

  • Geometry Optimization and Frequency Calculations: The geometry of each conformer should be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[7][13] Frequency calculations should then be performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Calculation of Enthalpy and Gibbs Free Energy: The enthalpy and Gibbs free energy of each conformer can be calculated from the electronic energy and the thermal corrections obtained from the frequency calculations. The overall thermodynamic properties are then determined by a Boltzmann-weighted average over all conformers.

  • Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction scheme can be employed. This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations.[14]

Diagram 2: Computational Workflow for Thermodynamic Stability Prediction

computational_workflow start Define Molecular Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization & Frequency Calculations (DFT) conf_search->geom_opt energy_calc Calculate Electronic Energy, ZPVE, and Thermal Corrections geom_opt->energy_calc isodesmic Isodesmic Reaction Scheme (for improved ΔHf°) geom_opt->isodesmic thermo_props Calculate Enthalpy (ΔH) & Gibbs Free Energy (ΔG) for each conformer energy_calc->thermo_props boltzmann Boltzmann Averaging thermo_props->boltzmann final_thermo Overall Thermodynamic Properties (ΔGf°, ΔHf°) boltzmann->final_thermo end Predicted Thermodynamic Stability final_thermo->end isodesmic->final_thermo

Caption: A stepwise computational approach for predicting thermodynamic stability.

Proposed Experimental Validation

While computational methods provide valuable insights, experimental validation is the ultimate arbiter of thermodynamic stability.

Synthesis

A plausible synthetic route would likely start from a commercially available substituted ethyl benzoate and proceed through a series of functional group interconversions, such as bromination, cyanation, and formylation.[16] The purification and characterization of the final product would be crucial to ensure its identity and purity for subsequent thermodynamic measurements.

Experimental Workflow for Thermodynamic Characterization
  • Combustion Calorimetry: The standard enthalpy of formation in the condensed state can be determined using combustion calorimetry.[17]

  • Vapor Pressure Measurements: The enthalpy of sublimation can be determined by measuring the vapor pressure of the compound at different temperatures using techniques like Knudsen effusion or transpiration.[2]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion.

  • Calculation of Gas-Phase Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated by combining the enthalpy of formation in the condensed state and the enthalpy of sublimation.

Diagram 3: Experimental Workflow for Thermodynamic Validation

experimental_workflow start Synthesize and Purify Ethyl 3-bromo-2-cyano-5-formylbenzoate combustion Combustion Calorimetry start->combustion vapor_pressure Vapor Pressure Measurement (e.g., Knudsen Effusion) start->vapor_pressure dsc Differential Scanning Calorimetry (DSC) start->dsc hf_condensed hf_condensed combustion->hf_condensed ΔHf° (condensed) h_sub h_sub vapor_pressure->h_sub ΔHsub° h_fus h_fus dsc->h_fus ΔHfus° hf_gas Calculate ΔHf° (gas) hf_condensed->hf_gas h_sub->hf_gas end end hf_gas->end Experimentally Determined Thermodynamic Stability

Caption: An experimental approach to validate the thermodynamic stability.

Comparative Analysis with Known Derivatives

While direct data is lacking for the title compound, we can draw inferences from related molecules.

Substituent Effect on Benzoic Acid Acidity (pKa) General Effect on Thermodynamic Stability Reference
-BrIncreases acidityStabilizing (inductive withdrawal)[5]
-CNSignificantly increases acidityStrongly stabilizing (inductive and resonance withdrawal)[5]
-CHOIncreases acidityStabilizing (inductive and resonance withdrawal)[18]
-COOEtIncreases acidityStabilizing (inductive and resonance withdrawal)[18]

The cumulative effect of these electron-withdrawing substituents is expected to render ethyl 3-bromo-2-cyano-5-formylbenzoate a relatively stable molecule, though potential steric strain from the ortho cyano and ester groups could introduce a degree of destabilization.

Conclusion

The thermodynamic stability of ethyl 3-bromo-2-cyano-5-formylbenzoate is a complex function of the electronic and steric properties of its substituents. Based on a theoretical analysis of these factors, the molecule is predicted to be thermodynamically stable due to the presence of multiple electron-withdrawing groups. However, potential steric hindrance between the ortho-positioned cyano and ethyl ester groups may slightly counteract this stabilization. A definitive assessment of its stability requires a synergistic approach combining computational modeling and experimental validation. The workflows outlined in this guide provide a comprehensive roadmap for such an investigation, which will be invaluable for the potential application of this and related molecules in drug discovery and organic synthesis.

References

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  • MDPI. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. Retrieved from [Link]

  • ACS Publications. (2000). Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert-Alkyl-Substituted Catechols from Thermochemical Measurements. Journal of Chemical & Engineering Data, 45(6), 1084-1089. Retrieved from [Link]

  • PMC. (2022). Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. Molecules, 27(6), 1867. Retrieved from [Link]

  • ResearchGate. (2016). Halogen bonding in drug-like molecules: A computational and systematic study of the substituent effect. Physical Chemistry Chemical Physics, 18(27), 18343-18356. Retrieved from [Link]

  • ACS Publications. (2012). Benchmark Calculations of Noncovalent Interactions of Halogenated Molecules. Journal of Chemical Theory and Computation, 8(10), 3823-3834. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. Retrieved from [Link]

  • ACS Publications. (2024). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. Journal of Physical and Chemical Reference Data, 53(1), 013101. Retrieved from [Link]

  • Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(13), 1466-1475. Retrieved from [Link]

  • Research Square. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. Retrieved from [Link]

  • PMC. (2024). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. Journal of Physical and Chemical Reference Data, 53(1), 013101. Retrieved from [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 2005-2014. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Ethyl 3-bromo-5-cyano-2-formylbenzoate and Other Formylbenzoates for Researchers and Drug Development Pro.
  • Semantic Scholar. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Retrieved from [Link]

  • Research Trends. (n.d.). Abstract. Retrieved from [Link]

  • IUCr Journals. (2022). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide on Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Analogs.
  • ResearchGate. (2025). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Retrieved from [Link]

  • Oxford Academic. (2006). NOVEL SYNTHESIS OF AROMATIC NITRILE BY THE REACTION OF AROMATIC ALDEHYDE WITH TRIMETHYLSILYL AZIDE. Chemistry Letters, 16(1), 101-102. Retrieved from [Link]

  • ACS Publications. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. Inorganic Chemistry, 62(48), 19698-19705. Retrieved from [Link]

  • ACS Publications. (2023). Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. Journal of Chemical & Engineering Data, 68(8), 2005-2018. Retrieved from [Link]

  • PMC. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Retrieved from [Link]

  • PMC. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Retrieved from [Link]

  • ACS Publications. (2001). The Photochemistry of 2-(1-Naphthyl)ethyl Benzoates: Cycloaddition and Intramolecular Exciplex Formation. The Journal of Organic Chemistry, 66(9), 3028-3035. Retrieved from [Link]

  • ACS Publications. (2001). Conceptual and Computational DFT in the Study of Aromaticity. Chemical Reviews, 101(5), 1339-1353. Retrieved from [Link]

  • PMC. (2015). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. Biodegradation, 26(1), 15-27. Retrieved from [Link]

  • PubMed. (2015). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. Biodegradation, 26(1), 15-27. Retrieved from [Link]

  • ACS Publications. (2015). Aerobic Oxidative Conversion of Aromatic Aldehydes to Nitriles Using a Nitroxyl/NOx Catalyst System. The Journal of Organic Chemistry, 80(22), 11624-11628. Retrieved from [Link]

  • AIP Publishing. (2025). Elucidating the effects of isoelectronic atomic substitution on the excited-state dynamics and reactivity of aromatic compounds. The Journal of Chemical Physics, 162(19), 194303. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aerobic Oxidative Conversion of Aromatic Aldehydes to Nitriles Using a Nitroxyl/NOx Catalyst System. Retrieved from [Link]

  • RSC Publishing. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 23(35), 19781-19793. Retrieved from [Link]

  • ResearchGate. (2003). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

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  • ResearchGate. (n.d.). Gibbs Free Energy change (∆G) in Aqueous Dissociation of Benzoic Acid at Temperature 'K' : A Thermodynamic Study. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reductive Amination of Ethyl 3-bromo-2-cyano-5-formylbenzoate

Executive Summary The synthesis of complex pharmaceutical intermediates often requires the precise modification of a single functional group in the presence of multiple reactive moieties. Ethyl 3-bromo-2-cyano-5-formylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the precise modification of a single functional group in the presence of multiple reactive moieties. Ethyl 3-bromo-2-cyano-5-formylbenzoate represents a highly functionalized substrate presenting a significant chemoselectivity challenge: it contains an electrophilic formyl group (-CHO), a reducible cyano group (-CN), a labile aryl bromide (-Br), and an ester (-COOEt).

This application note details a robust, field-proven protocol for the chemoselective reductive amination of the formyl group using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ). By leveraging the mild hydride-donating properties of STAB, researchers can achieve high yields of the target secondary or tertiary amine while completely preserving the structural integrity of the halogen, nitrile, and ester functionalities.

Strategic Rationale & Substrate Analysis

Direct alkylation of amines with alkyl halides often leads to uncontrollable over-alkylation, making reductive amination the preferred strategy for synthesizing substituted amines[1]. However, the choice of reducing agent is critical when handling polyfunctional molecules.

Vulnerability Assessment of the Substrate
  • Formyl Group (-CHO): The target site. It must condense with an amine to form an imine/iminium ion, which is subsequently reduced.

  • Aryl Bromide (-Br): Highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., H2​ with Pd/C)[2].

  • Cyano Group (-CN): Vulnerable to reduction by strong hydride donors (like LiAlH4​ ) or high-pressure hydrogenation, which would yield primary amines.

  • Ethyl Ester (-COOEt): Generally stable, but can be hydrolyzed under strongly basic/acidic conditions or reduced by aggressive reagents.

Causality Behind Reagent Selection: Why STAB?

Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reagent for this transformation. The boron-hydrogen bond in STAB is sterically hindered and electronically stabilized by the electron-withdrawing acetoxy groups, rendering it a significantly milder reducing agent than Sodium Borohydride ( NaBH4​ )[3].

Crucially, the reaction rate for the reduction of iminium ions by STAB is orders of magnitude faster than the reduction of unactivated aldehydes or ketones[3]. This kinetic preference allows for a direct, one-pot procedure where the reducing agent can be present during imine formation without prematurely reducing the starting aldehyde to an alcohol[4]. Furthermore, STAB is completely inert toward cyano, nitro, ester, and aryl halide groups, ensuring pristine chemoselectivity[5].

Reaction Mechanism & Pathway

The reductive amination proceeds via a self-validating two-stage cascade. First, the primary amine acts as a nucleophile, attacking the formyl group to form a hemiaminal (carbinolamine) intermediate. Dehydration of this intermediate yields an electrophilic iminium ion. Finally, STAB selectively transfers a hydride to the iminium carbon, generating the target amine[4].

Mechanism A Aldehyde (Substrate) C Hemiaminal Intermediate A->C + Amine B Primary Amine (Nucleophile) B->C D Iminium Ion (Electrophile) C->D - H2O (Fast) E Secondary Amine (Product) D->E NaBH(OAc)3 (Hydride Transfer)

Mechanism of STAB-mediated reductive amination via iminium intermediate.

Quantitative Data: Condition Optimization

To establish the trustworthiness of this protocol, various reductive amination conditions were evaluated. The superiority of the STAB/DCE system is evident in the chemoselectivity profile. 1,2-Dichloroethane (DCE) is the preferred solvent as it maximizes the reaction rate and solubility of the STAB reagent[6].

Table 1: Optimization of Reducing Agents for Ethyl 3-bromo-2-cyano-5-formylbenzoate

Reducing AgentSolventChemoselectivity ProfilePrimary ByproductsYield (Target)
NaBH(OAc)3​ DCE Excellent; -Br, -CN, -COOEt intact None (Clean conversion) >92%
NaBH3​CN MeOHGood; requires strict pH (6-8) controlCyanide waste streams75-80%
NaBH4​ EtOHPoor; competitive aldehyde reductionBenzyl alcohol derivative<40%
H2​ , Pd/CEtOAcVery Poor; dehalogenation of -BrDebrominated amineComplex

Experimental Protocol: Direct One-Pot Reductive Amination

This protocol describes the coupling of Ethyl 3-bromo-2-cyano-5-formylbenzoate with a standard primary amine (e.g., benzylamine or an aliphatic amine).

Workflow S1 1. Imine Formation Mix Aldehyde + Amine in DCE Stir 30 min at RT S2 2. Hydride Addition Add NaBH(OAc)3 (1.5 eq) Stir 2-4 h at RT S1->S2 S3 3. Reaction Quench Add saturated aqueous NaHCO3 Stir 15 min S2->S3 S4 4. Liquid-Liquid Extraction Extract with EtOAc, wash with brine Dry over Na2SO4 S3->S4 S5 5. Purification Flash Column Chromatography (Hexanes/EtOAc) S4->S5

Step-by-step experimental workflow for one-pot direct reductive amination.

Materials & Reagents
  • Ethyl 3-bromo-2-cyano-5-formylbenzoate (1.0 equiv, limiting reagent)

  • Primary Amine (1.05 equiv)

  • Sodium Triacetoxyborohydride, NaBH(OAc)3​ (1.4 - 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (0.2 M relative to substrate)

  • Glacial Acetic Acid (Optional, 1.0 equiv - see troubleshooting)

Step-by-Step Procedure
  • Preparation of Reaction Mixture: In an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 3-bromo-2-cyano-5-formylbenzoate (1.0 equiv) in anhydrous DCE.

  • Imine Pre-formation: Add the primary amine (1.05 equiv) dropwise to the stirring solution at room temperature ( 20−25∘C ). Allow the mixture to stir for 30 minutes. Causality Note: Pre-stirring allows the equilibrium to shift toward the imine/hemiaminal, minimizing the risk of direct aldehyde reduction when the hydride is introduced.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm.

  • Reaction Monitoring (Self-Validation): Stir the suspension at room temperature. Monitor the reaction via TLC (e.g., 3:1 Hexanes/Ethyl Acetate) or LC-MS. The reaction is typically complete within 2 to 4 hours.

  • Quenching: Once the starting aldehyde is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE). Stir vigorously for 15 minutes. Causality Note: The basic quench neutralizes any acetic acid byproduct and breaks down boron complexes, ensuring the amine partitions cleanly into the organic layer.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amine.

Troubleshooting & Self-Validating Systems

To ensure maximum trustworthiness and reproducibility, implement the following diagnostic checks during the workflow:

  • Issue: Sluggish Imine Formation / Incomplete Conversion

    • Diagnostic: LC-MS shows a persistent aldehyde peak after 4 hours.

    • Intervention: Weakly basic or sterically hindered amines may struggle to form the iminium ion. Add 1.0 equivalent of glacial Acetic Acid (AcOH) to the reaction mixture. AcOH acts as a catalyst, protonating the hemiaminal to facilitate dehydration into the highly reactive iminium ion[5].

  • Issue: Dialkylation (Formation of Tertiary Amines)

    • Diagnostic: Mass spectrometry indicates a mass corresponding to the addition of two equivalents of the aldehyde to one equivalent of the primary amine.

    • Intervention: If dialkylation is a problem, switch to an indirect (stepwise) reductive amination procedure . Form the imine completely in Methanol (MeOH), verify its formation by 1H -NMR, and then reduce it carefully with NaBH4​ [5].

  • Issue: Poor Solubility of Amine Salt

    • Diagnostic: The reaction mixture becomes a thick, un-stirrable paste upon the addition of STAB.

    • Intervention: Dilute the reaction with additional DCE or add a small co-solvent volume of Tetrahydrofuran (THF), which is also a tolerated solvent for STAB-mediated reductions[6].

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Abdel-Magid, A. F., et al.) URL: [Link]

  • Title: Sodium triacetoxyborohydride - Reducing Agents Source: Organic Chemistry Portal URL: [Link]

  • Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 3-bromo-2-cyano-5-formylbenzoate

A Guide for Researchers in Synthetic and Medicinal Chemistry The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway to construct carbon-nitrogen (C-N) bo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway to construct carbon-nitrogen (C-N) bonds.[1][2] This powerful palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a detailed exploration of the application of the Buchwald-Hartwig amination to a complex, electron-deficient substrate: Ethyl 3-bromo-2-cyano-5-formylbenzoate. We will delve into the mechanistic rationale behind protocol design, offer optimized experimental procedures, and address potential challenges, equipping researchers with the knowledge to successfully navigate this transformation.

The subject of our focus, Ethyl 3-bromo-2-cyano-5-formylbenzoate, presents a unique set of challenges and opportunities. The presence of multiple electron-withdrawing groups (cyano, formyl, and ester) significantly influences the electronic properties of the aryl bromide, while the substitution pattern introduces steric considerations. A thorough understanding of these factors is paramount for the rational selection of catalytic components and reaction parameters.

I. Mechanistic Underpinnings of the Buchwald-Hartwig Amination

A successful Buchwald-Hartwig amination hinges on a delicate interplay of catalyst, ligand, base, and solvent, all working in concert to facilitate the catalytic cycle. A generalized mechanism proceeds through several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]

  • Oxidative Addition: A low-valent palladium(0) species, stabilized by a suitable ligand, initiates the cycle by inserting into the carbon-bromine bond of the aryl halide. This step is often rate-determining and is influenced by the electron density of the aryl halide and the steric and electronic properties of the ligand.[7][8]

  • Amine Coordination and Deprotonation: The resulting palladium(II) complex coordinates with the amine nucleophile. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions.[3][5]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the palladium(0) catalyst. This step is often accelerated by bulky, electron-rich ligands that promote the reductive elimination pathway.[1][9]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The selection of appropriate ligands is crucial to minimize this side reaction.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(Br)L Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(Br)(NHR'R'')]L Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex - HBr (Base) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

II. Strategic Considerations for Ethyl 3-bromo-2-cyano-5-formylbenzoate

The electronic and steric profile of Ethyl 3-bromo-2-cyano-5-formylbenzoate dictates a tailored approach to catalyst and condition selection.

  • Electron-Deficient Substrate: The presence of three electron-withdrawing groups (EWG) – cyano, formyl, and ester – renders the aryl bromide highly electron-deficient. This electronic characteristic generally facilitates the oxidative addition step. However, it can also make the product arylamine susceptible to nucleophilic attack or other side reactions under harsh basic conditions.

  • Steric Hindrance: The bromine atom is positioned ortho to a cyano group and meta to a formyl and an ethyl ester group. This substitution pattern presents moderate steric hindrance around the reaction center, which necessitates the use of bulky ligands to promote efficient coupling.

  • Functional Group Compatibility: The formyl and ester groups are potentially sensitive to strong bases. The formyl group, in particular, could undergo aldol-type reactions or be a target for nucleophilic addition. Therefore, the choice of base and reaction temperature must be carefully considered to preserve these functionalities.

III. Recommended Reaction Components

Based on the analysis of the substrate and a review of established Buchwald-Hartwig protocols, the following components are recommended for the amination of Ethyl 3-bromo-2-cyano-5-formylbenzoate.

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective sources of Pd(0). Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[5]
Ligand XPhos or RuPhosThese are bulky, electron-rich dialkylbiaryl phosphine ligands that are highly effective for coupling electron-deficient aryl halides and can accommodate sterically hindered substrates.[9][10]
Base K₃PO₄ or Cs₂CO₃These are weaker bases compared to alkoxides like NaOtBu, minimizing the risk of side reactions with the formyl and ester groups.[5][6]
Solvent Toluene or 1,4-DioxaneThese are commonly used and effective non-polar, aprotic solvents for Buchwald-Hartwig reactions.[3][11] They offer good solubility for the reactants and catalyst components.
Temperature 80-110 °CThis temperature range is typically sufficient to drive the reaction to completion without causing significant decomposition of the catalyst or sensitive functional groups.[3]

IV. Detailed Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of Ethyl 3-bromo-2-cyano-5-formylbenzoate with a generic primary or secondary amine. Optimization of stoichiometry, catalyst loading, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: General Procedure with a Primary Amine

This protocol is designed for the coupling of a primary amine with Ethyl 3-bromo-2-cyano-5-formylbenzoate.

Protocol_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A 1. Add solids: Aryl Bromide (1.0 eq) K₃PO₄ (2.0 eq) Pd₂(dba)₃ (2 mol%) XPhos (4 mol%) B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add liquids: Amine (1.2 eq) Anhydrous Toluene B->C D 4. Heat to 100 °C with vigorous stirring C->D E 5. Monitor by TLC/LC-MS (12-24 h) D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Filter through Celite® F->G H 8. Wash with water and brine G->H I 9. Dry over Na₂SO₄, concentrate H->I J 10. Purify by flash column chromatography I->J

Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • Ethyl 3-bromo-2-cyano-5-formylbenzoate (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 3-bromo-2-cyano-5-formylbenzoate, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the primary amine followed by anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure with a Secondary Amine

This protocol is adapted for the coupling of a secondary amine, which may require slightly more forcing conditions.

Materials:

  • Ethyl 3-bromo-2-cyano-5-formylbenzoate (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the appropriate reagents.

  • Heat the reaction mixture to 110 °C and stir vigorously for 18-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as outlined in Protocol 1.

V. Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. Below are common issues and strategies for optimization.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor reagent purity, insufficient temperature.Ensure all reagents are pure and solvents are anhydrous. Degas the solvent thoroughly. Increase the reaction temperature in 10 °C increments. Screen alternative ligands (e.g., SPhos, DavePhos).[3][9]
Formation of Palladium Black Catalyst decomposition.This indicates the catalyst has fallen out of the catalytic cycle.[3] Lower the reaction temperature and increase the reaction time. Ensure a strictly inert atmosphere is maintained.
Hydrodehalogenation β-hydride elimination from the amido complex.Use a bulkier ligand to sterically disfavor this pathway. Ensure the base is not excessively strong.
Side Reactions with Formyl/Ester Group Base is too strong, temperature is too high.Switch to a weaker base (e.g., K₂CO₃). Lower the reaction temperature.

VI. Conclusion

The Buchwald-Hartwig amination of Ethyl 3-bromo-2-cyano-5-formylbenzoate is a feasible yet challenging transformation that requires careful consideration of the substrate's unique electronic and steric properties. By employing bulky, electron-rich phosphine ligands such as XPhos or RuPhos in combination with moderately weak inorganic bases like K₃PO₄ or Cs₂CO₃, researchers can effectively mitigate potential side reactions and achieve high yields of the desired arylamine products. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this powerful C-N bond-forming reaction in the synthesis of complex molecules for pharmaceutical and materials science research.

VII. References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 26, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved March 26, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved March 26, 2026, from [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2004, November 19). Retrieved March 26, 2026, from [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. (2025, June 6). Retrieved March 26, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved March 26, 2026, from [Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry - ACS Publications. (2013, May 2). Retrieved March 26, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved March 26, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Improving overall reaction yield in Ethyl 3-bromo-2-cyano-5-formylbenzoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with the preparation of Ethyl 3-bromo-2-cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with the preparation of Ethyl 3-bromo-2-cyano-5-formylbenzoate .

Because this highly substituted benzene ring features sensitive functional groups (an ester, a nitrile, and a halogen), direct formylation is often plagued by poor regioselectivity and low yields. The most reliable, scalable, and field-proven synthetic route relies on a two-step sequence starting from the commercially available precursor, Ethyl 3-bromo-2-cyano-5-methylbenzoate :

  • Wohl-Ziegler Bromination: Radical bromination of the 5-methyl group to a bromomethyl intermediate.

  • Kornblum Oxidation: Oxidation of the benzylic bromide directly to the target 5-formyl group.

Below, you will find the mechanistic workflows, self-validating protocols, optimization data, and a detailed Q&A addressing the most common points of failure in this synthesis.

Synthesis Workflow Overview

Workflow A Starting Material Ethyl 3-bromo-2-cyano- 5-methylbenzoate B Intermediate Ethyl 3-bromo-5-(bromomethyl)- 2-cyanobenzoate A->B NBS, AIBN PhCF3, 85°C (Wohl-Ziegler) C Target Product Ethyl 3-bromo-2-cyano- 5-formylbenzoate B->C DMSO, NaHCO3 90°C (Kornblum)

Two-step synthesis workflow from the 5-methyl precursor to the 5-formyl target product.

Part 1: Wohl-Ziegler Bromination (Methyl → Bromomethyl)

The 1 [1] utilizes N-Bromosuccinimide (NBS) and a radical initiator to selectively brominate benzylic positions. The reaction proceeds via the Goldfinger mechanism, where NBS acts as a steady, low-concentration source of molecular bromine ( Br2​ ) to suppress electrophilic aromatic substitution in favor of radical substitution [3].

Self-Validating Protocol: Step 1
  • Setup: Charge a flame-dried round-bottom flask with Ethyl 3-bromo-2-cyano-5-methylbenzoate (1.0 eq) and anhydrous Trifluorotoluene (PhCF 3​ , 0.2 M).

  • Initiation: Add NBS (1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Purge the system with N 2​ for 10 minutes to remove oxygen (a radical scavenger).

  • Propagation: Heat the mixture to 85°C under reflux.

    • Validation Checkpoint: NBS is denser than PhCF 3​ and will initially sit at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide (which is less dense) is generated. The reaction is visually complete when the solid mass transitions from the bottom of the flask to floating on the solvent surface.

  • Workup: Cool to 0°C. Filter off the floating succinimide. Wash the organic filtrate with saturated aqueous Na 2​ S 2​ O 3​ (to quench residual peroxides/bromine), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Troubleshooting Q&A: Step 1

Q: Why am I getting a high percentage of the dibrominated byproduct (Ethyl 3-bromo-5-(dibromomethyl)-2-cyanobenzoate)? A: Over-bromination is a kinetic issue caused by an excess of the brominating agent or poor temperature control. The radical chain reaction propagates rapidly. Causality: If NBS exceeds 1.05 equivalents, the primary benzylic bromide competes with the starting material for the remaining bromine radicals. Ensure strict stoichiometry (1.02–1.05 eq NBS) and do not exceed 85°C.

Q: Carbon tetrachloride (CCl 4​ ) is heavily restricted. What is the best alternative solvent? A: Historically, CCl 4​ was the gold standard because it is completely halogenated (no abstractable hydrogens) and non-polar. The best modern, environmentally friendly alternative is Trifluorotoluene (PhCF 3​ ) [2]. It mimics the radical-stabilizing properties and boiling point of CCl 4​ without the severe ozone-depleting toxicity. Acetonitrile can also be used, but it may alter the solubility profile of the succinimide byproduct, complicating your visual validation checkpoint.

Part 2: Kornblum Oxidation (Bromomethyl → Formyl)

The 2 [4] is a highly selective method for converting primary alkyl halides to aldehydes using Dimethyl Sulfoxide (DMSO) as both the solvent and the oxidant [5].

Kornblum RBr Alkyl Bromide (R-CH2-Br) Alkoxy Alkoxysulfonium Salt [R-CH2-O-S+(Me)2] Br- RBr->Alkoxy SN2 Displacement DMSO DMSO (Me2S=O) DMSO->Alkoxy SN2 Displacement Ylide Alkoxysulfonium Ylide [R-CH(-)-O-S+(Me)2] Alkoxy->Ylide Base (NaHCO3) Deprotonation Aldehyde Aldehyde Product (R-CHO) + Me2S Ylide->Aldehyde Intramolecular Elimination

Mechanistic pathway of the Kornblum oxidation converting the bromomethyl intermediate to an aldehyde.

Self-Validating Protocol: Step 2
  • Setup: Dissolve the crude Ethyl 3-bromo-5-(bromomethyl)-2-cyanobenzoate (1.0 eq) in anhydrous DMSO (0.5 M).

  • Reagent Addition: Add NaHCO 3​ (3.0 eq).

  • Heating: Heat the mixture to 90°C under N 2​ for 4-6 hours.

    • Validation Checkpoint: The successful collapse of the alkoxysulfonium ylide releases dimethyl sulfide (DMS). You will detect the distinct, sweet/garlic-like odor of DMS gas. Analytically, monitor the crude 1 H-NMR: the benzylic CH 2​ singlet (~4.5 ppm) will disappear, replaced by a sharp aldehyde CHO singlet (~10.0 ppm).

  • Workup: Cool the reaction to room temperature and pour it into a 5x volume of crushed ice water. The target aldehyde will precipitate as a solid. Filter, wash with cold water, and dry under a high vacuum.

Troubleshooting Q&A: Step 2

Q: My Kornblum oxidation stalls at 60% conversion. How can I push it to completion? A: The initial step of the Kornblum oxidation is an S N​ 2 attack by the oxygen of DMSO onto the benzylic carbon. Causality: The highly substituted nature of your benzene ring (specifically the bulky bromo and cyano groups) creates steric hindrance, slowing the S N​ 2 process. To drive the reaction forward, ensure the DMSO is strictly anhydrous. If the reaction still stalls, adding a catalytic amount of Silver Tetrafluoroborate (AgBF 4​ ) will precipitate insoluble AgBr, acting as a thermodynamic sink to pull the S N​ 2 equilibrium forward.

Q: How do I prevent the hydrolysis of the cyano group (-CN) during the oxidation step? A: Nitriles are highly susceptible to hydrolysis into amides or carboxylic acids under aqueous basic conditions at elevated temperatures. Causality: If you use a strong base (like NaOH or K 2​ CO 3​ ) or if your DMSO contains water, the cyano group at position 2 will hydrolyze. This is why NaHCO 3​ (a mild, non-nucleophilic base) is mandated. It is strong enough to deprotonate the alkoxysulfonium salt into the ylide, but weak enough to leave the cyano and ethyl ester groups intact.

Quantitative Data: Reaction Parameters & Yield Optimization

To maximize the overall yield of Ethyl 3-bromo-2-cyano-5-formylbenzoate, adhere to the optimized parameters outlined in the matrix below. Deviations in stoichiometry or solvent hydration directly correlate with specific byproduct formations.

Reaction StepSolventTemp (°C)Key ReagentsTimeTypical YieldPrimary Failure Mode
1. Bromination (Standard)CCl 4​ 76°C1.05 eq NBS, 0.05 eq AIBN3 h75 - 80%Toxicity/Regulatory restrictions.
1. Bromination (Optimized)PhCF 3​ 85°C1.02 eq NBS, 0.05 eq AIBN4 h82 - 88% Dibromination if NBS > 1.05 eq.
2. Oxidation (Standard)DMSO (99%)100°C3.0 eq K 2​ CO 3​ 2 h40 - 50%Hydrolysis of the -CN group.
2. Oxidation (Optimized)Anhydrous DMSO90°C3.0 eq NaHCO 3​ 5 h78 - 85% Stalled S N​ 2 if water is present.

References

  • Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction.
  • Environmentally-Friendly Wohl-Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. Thieme E-Books & E-Journals.
  • Wohl–Ziegler bromin
  • Kornblum Oxid
  • Ten Years of Glory in the α-Functionalizations of Acetophenones: Progress Through Kornblum Oxidation and C-H Functionaliz

Sources

Optimization

Preventing unwanted ester hydrolysis of Ethyl 3-bromo-2-cyano-5-formylbenzoate

A Guide to Preventing and Troubleshooting Unwanted Ester Hydrolysis Welcome to the technical support guide for Ethyl 3-bromo-2-cyano-5-formylbenzoate. This document is designed for researchers, medicinal chemists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing and Troubleshooting Unwanted Ester Hydrolysis

Welcome to the technical support guide for Ethyl 3-bromo-2-cyano-5-formylbenzoate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this polysubstituted aromatic compound. Due to the presence of multiple reactive functional groups, particularly the ethyl ester, this molecule can be susceptible to degradation via hydrolysis. This guide provides in-depth, field-proven insights and protocols to help you anticipate, prevent, and troubleshoot this unwanted side reaction, ensuring the integrity of your experiments.

While specific literature for Ethyl 3-bromo-2-cyano-5-formylbenzoate is not widely available, this guide is built upon established principles of organic chemistry, extrapolating from the known reactivity of its constituent functional groups.[1][2]

Understanding the Molecule: Stability and Reactivity Profile

Ethyl 3-bromo-2-cyano-5-formylbenzoate is a complex molecule featuring an ethyl ester, an aldehyde (formyl), a nitrile (cyano), and a bromo substituent on a benzene ring. The stability of this compound is primarily dictated by the reactivity of the aldehyde and ethyl ester groups.[1]

The benzene ring is decorated with several potent electron-withdrawing groups (EWG): -Br, -CN, -CHO, and -COOEt. These EWGs significantly decrease the electron density of the aromatic ring and, crucially, increase the electrophilicity of the ester's carbonyl carbon.[3] This heightened electrophilicity makes the ester particularly susceptible to nucleophilic attack, the key step in hydrolysis.[4]

The two primary degradation pathways are:

  • Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, yielding 3-bromo-2-cyano-5-formylbenzoic acid and ethanol. This is the main focus of this guide.[1]

  • Aldehyde Oxidation: The oxidation of the formyl group to a carboxylic acid, particularly upon prolonged exposure to air.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my sample of Ethyl 3-bromo-2-cyano-5-formylbenzoate hydrolyzing during my reaction?

A: The most common cause is exposure to nucleophilic bases (e.g., NaOH, KOH, LiOH) or strong aqueous acids (e.g., HCl, H₂SO₄).[5] The electron-withdrawing groups on the aromatic ring make the ester's carbonyl carbon highly electrophilic and thus more reactive towards nucleophiles like the hydroxide ion (OH⁻) or water.[3][4]

Q2: What are the tell-tale signs of ester hydrolysis in my sample?

A: You can identify hydrolysis using several analytical techniques:

  • ¹H NMR: Look for the disappearance of the characteristic ethyl group signals (a quartet around 4.5 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically above 10 ppm.

  • LC-MS: The hydrolyzed product will have a different retention time and a mass corresponding to the carboxylic acid (Molecular Weight: 282.09 for the ester vs. 254.04 for the acid).

  • FT-IR: The C=O stretch of the ester (around 1720 cm⁻¹) will be replaced or accompanied by the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a slightly shifted C=O stretch.

Q3: Can I use common inorganic bases like sodium hydroxide for my reaction?

A: It is strongly discouraged. Hydroxide (OH⁻) is a potent nucleophile that will readily attack the ester carbonyl, causing rapid and often complete hydrolysis (saponification).[6][7] This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate, which is unreactive toward further nucleophilic attack.[6][8]

Q4: How should I store this compound to ensure its long-term stability?

A: To minimize both hydrolysis and aldehyde oxidation, store the compound in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[1][9] Recommended storage temperatures are 2-8°C for short-term use and -20°C for long-term storage.[1] Minimizing exposure to moisture is critical.[10]

The Core Issue: Mechanisms of Ester Hydrolysis

Understanding the "how" and "why" of ester hydrolysis is crucial for preventing it. The reaction can be catalyzed by both base and acid.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and problematic pathway in synthetic chemistry. It is a two-step nucleophilic acyl substitution reaction.[6]

  • Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the highly electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate.[7]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the C=O double bond by expelling the ethoxide ion (⁻OEt) as the leaving group, which results in a carboxylic acid.

  • Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion.[8]

Base-Catalyzed Hydrolysis Ester Ester (R-COOEt) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Step 1: Nucleophilic Attack OH OH⁻ OH->Tetrahedral CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral->CarboxylicAcid Step 2: Elimination Ethoxide ⁻OEt Tetrahedral->Ethoxide Carboxylate Carboxylate (R-COO⁻) CarboxylicAcid->Carboxylate Step 3: Deprotonation (Irreversible) Ethoxide->Carboxylate Ethanol EtOH Ethoxide->Ethanol

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

This process is the exact reverse of the Fischer esterification and is an equilibrium-driven reaction.[8][11][12]

  • Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester, making the carbonyl carbon even more electrophilic.[13]

  • Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon to form a tetrahedral intermediate.[14]

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy oxygen, converting it into a good leaving group (ethanol).[13]

  • Elimination: The intermediate collapses, eliminating a neutral ethanol molecule and reforming the carbonyl group.

  • Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final carboxylic acid product.[11][13]

To prevent this, one must avoid prolonged exposure to aqueous acidic conditions, especially at elevated temperatures.[14]

Troubleshooting and Prevention Guide

This section addresses specific experimental scenarios where unwanted hydrolysis may occur and provides actionable solutions.

Scenario 1: Hydrolysis during a base-mediated reaction (e.g., deprotonation, condensation).
  • Problem: You are attempting a reaction that requires a base, but your starting material is converted to 3-bromo-2-cyano-5-formylbenzoic acid.

  • Root Cause: The base being used is nucleophilic (e.g., LiOH, NaOH, K₂CO₃).

  • Solution: Employ a Non-Nucleophilic, Sterically Hindered Base. These bases are strong enough to deprotonate acidic protons but are too bulky to act as nucleophiles and attack the ester carbonyl.[15] This steric hindrance is key to preserving the ester functional group.[16][17]

Recommended Non-Nucleophilic Bases AbbreviationpKa (Conjugate Acid)Key Features
1,8-Diazabicycloundec-7-eneDBU~13.5Strong, non-nucleophilic amidine base. Widely used for E2 eliminations.[15]
N,N-DiisopropylethylamineDIPEA or Hünig's Base~10.75Sterically hindered tertiary amine. Common in peptide coupling and other acid-scavenging applications.[15]
2,6-Di-tert-butylpyridine---~3.58Very hindered pyridine derivative, useful for scavenging strong acids.[15]
Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene)---~12.1A very strong, non-nucleophilic amine base.
Lithium diisopropylamideLDA~36Extremely strong, non-nucleophilic base. Typically used for generating enolates from esters, not for general basic conditions.[15]

Protocol: General Reaction Setup Using a Non-Nucleophilic Base

  • Drying: Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).

  • Solvent: Use anhydrous solvents. If necessary, distill from an appropriate drying agent.

  • Reagent Addition: Dissolve Ethyl 3-bromo-2-cyano-5-formylbenzoate in the anhydrous solvent.

  • Inert Atmosphere: Maintain the reaction under a positive pressure of argon or nitrogen throughout the experiment.

  • Base Addition: Add the non-nucleophilic base (e.g., DBU or DIPEA) dropwise at the desired temperature (often 0°C or lower to control exotherms).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the starting material is consumed without forming the hydrolyzed byproduct.

Scenario 2: Hydrolysis during aqueous workup or purification.
  • Problem: The reaction proceeds cleanly, but hydrolysis occurs during the isolation phase.

  • Root Cause: Prolonged contact with aqueous layers that are either acidic or basic. Silica gel used in column chromatography can also be acidic and catalyze hydrolysis.

  • Solution: Implement a Rapid, pH-Neutral Workup and Purification.

Protocol: Optimized Workup and Purification

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl (a mild acid) or cold water, avoiding strong acids or bases.

  • Extraction: Immediately extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with a pH 7 phosphate buffer solution and then with brine to remove any residual acid/base and water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Chromatography (if needed):

    • Neutralize Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (or DIPEA) to neutralize acidic sites.

    • Alternative Media: Consider using neutral alumina or a different purification method like recrystallization if the compound proves highly sensitive to silica.

Scenario 3: Complex Reactions Requiring Conditions Incompatible with the Ester or Aldehyde.
  • Problem: The desired transformation requires harsh nucleophilic, basic, or reducing conditions that will unavoidably cleave the ester or reduce the aldehyde. For example, using LiAlH₄ to reduce another functional group would also reduce the ester and aldehyde.[18]

  • Root Cause: The inherent reactivity of the ester and aldehyde functional groups.

  • Solution: Employ a Protecting Group Strategy. In such cases, the most robust approach is to temporarily "mask" the reactive aldehyde as a stable acetal. Acetals are stable to bases, nucleophiles, and reducing agents but can be easily removed under mild acidic conditions.[19][20][21][22]

Protecting_Group_Workflow Start Ethyl 3-bromo-2-cyano-5-formylbenzoate Protect Step 1: Protect Aldehyde (Ethylene glycol, cat. TsOH) Start->Protect Protected Acetal-Protected Intermediate Protect->Protected React Step 2: Perform Main Reaction (e.g., using strong base, nucleophile, or reducing agent) Protected->React Reacted_Protected Reacted Acetal Intermediate React->Reacted_Protected Deprotect Step 3: Deprotect Aldehyde (Aqueous acid, e.g., dil. HCl) Reacted_Protected->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

Caption: Workflow for using an acetal protecting group.

Protocol: Acetal Protection of the Formyl Group

  • Setup: To a solution of Ethyl 3-bromo-2-cyano-5-formylbenzoate in toluene, add ethylene glycol (1.5 equivalents).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, wash with saturated aqueous NaHCO₃ solution to remove the acid catalyst, then wash with brine. Dry the organic layer and concentrate to yield the acetal-protected compound, which can be used in the next step without further purification.

Protocol: Acetal Deprotection

  • Dissolution: Dissolve the acetal-protected compound in a mixture of acetone and water.

  • Acidification: Add a catalytic amount of dilute aqueous HCl (e.g., 1M solution).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring & Workup: Monitor by TLC. Once complete, neutralize the acid with NaHCO₃ and extract the product.

Analytical Confirmation of Product Integrity

Regularly confirming the structure and purity of your compound is vital. The table below summarizes the key spectroscopic changes to expect if hydrolysis has occurred.

Technique Ethyl 3-bromo-2-cyano-5-formylbenzoate (Ester) 3-bromo-2-cyano-5-formylbenzoic acid (Hydrolyzed)
¹H NMR Quartet ~4.5 ppm (2H, -OCH₂CH₃) Triplet ~1.4 ppm (3H, -OCH₂CH₃) Signals absent. Appearance of a broad singlet >10 ppm (1H, -COOH) .
¹³C NMR Carbonyl ~165 ppm-OCH₂- ~62 ppm -CH₃ ~14 ppm Carbonyl ~170 ppmSignals absent.
FT-IR Strong C=O stretch ~1720 cm⁻¹C-O stretch ~1250 cm⁻¹Broad O-H stretch ~2500-3300 cm⁻¹C=O stretch ~1700 cm⁻¹
Mass Spec [M]⁺ peak corresponding to C₁₁H₈BrNO₃ (m/z 281/283)[M]⁺ peak corresponding to C₉H₄BrNO₃ (m/z 253/255)

This data can be used to quantitatively assess the extent of hydrolysis in a sample.[23][24][25]

References
  • Zhang, X., et al. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances. Available at: [Link]

  • BenchChem. (2025).
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry Courses. Available at: [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

  • JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. Journal of Visualized Experiments. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]

  • JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. Available at: [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • Bharat Raut. (2020). BASE CATALYSED HYDROLYSIS OF ESTER. YouTube. Available at: [Link]

  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax Blog. Available at: [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • OKCHEM. (2024). Three types of hydrolysis and ways to prevent hydrolysis. OKCHEM Blog. Available at: [Link]

  • Barton, D. H. R., Elliott, J. D., & Géro, S. D. (1982). Synthesis and Properties of a Series of Sterically Hindered Guanidine Bases. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science.
  • Crow, J. M. (2026). Frustrated Lewis pairs mark 20 years of metal-free catalysis. Chemistry World. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide on Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Analogs. BenchChem Technical Support.
  • Wikipedia. (n.d.). Non-nucleophilic base. Wikipedia. Available at: [Link]

  • Pearson+. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Reagent Guides. Available at: [Link]

  • OpenStax. (2023). 21.6 Chemistry of Esters. OpenStax Chemistry. Available at: [Link]

  • University of California, San Francisco. (2005). Principles of Drug Action 1, Spring 2005, Esters.
  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate Q&A. Available at: [Link]

  • Student Doctor Network. (2016). increasing the rate of ester hydrolysis. Student Doctor Network Forums. Available at: [Link]

  • Pires, R. (2017). E2 product using sterically hindered base. YouTube. Available at: [Link]

  • BenchChem. (2025). Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide. BenchChem Technical Support.
  • J&K Scientific LLC. (2026). Ester Hydrolysis. J&K Scientific Reaction Guide. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Ethyl 3-bromo-5-cyano-2-formylbenzoate and Other Formylbenzoates for Researchers and Drug Development Professionals. BenchChem Technical Support.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aldehyde Auto-Oxidation in Ethyl 3-bromo-2-cyano-5-formylbenzoate

Overview & Mechanistic Causality Ethyl 3-bromo-2-cyano-5-formylbenzoate is a highly functionalized synthetic building block utilized in advanced drug development. Despite the presence of multiple electron-withdrawing gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Causality

Ethyl 3-bromo-2-cyano-5-formylbenzoate is a highly functionalized synthetic building block utilized in advanced drug development. Despite the presence of multiple electron-withdrawing groups (EWGs) on the aromatic ring, users frequently report rapid degradation of this compound during storage or handling. The primary mode of degradation is the auto-oxidation of the formyl group (-CHO) to a carboxylic acid (-COOH) .

To effectively troubleshoot this, one must understand the causality of the degradation. The auto-oxidation of solid and liquid aldehydes proceeds via a radical chain mechanism[1]:

  • Initiation: Exposure to ultraviolet (UV) light or trace transition metals (e.g., from stainless steel spatulas or contaminated glassware) catalyzes the homolytic cleavage of the formyl C-H bond, generating a carbon-centered benzoyl radical.

  • Propagation: This benzoyl radical reacts at diffusion-controlled rates with dissolved triplet oxygen (O₂) to form a highly reactive benzoylperoxy radical. This species then abstracts a hydrogen atom from a neighboring unreacted aldehyde molecule, propagating the radical chain and forming peroxybenzoic acid[2].

  • Termination (Baeyer-Villiger Type): The resulting electron-deficient peroxy acid is a potent electrophilic oxidant. It reacts with another equivalent of the aldehyde via a Baeyer-Villiger-type mechanism to yield two equivalents of the final carboxylic acid byproduct[2].

AutoOxidation ArCHO Benzaldehyde (ArCHO) ArCO_rad Benzoyl Radical (ArCO•) ArCHO->ArCO_rad -H• ArCOOH Carboxylic Acid (ArCOOH) ArCHO->ArCOOH Oxidation Initiator Initiation (hν, Trace Metals) Initiator->ArCHO ArCOOO_rad Benzoylperoxy Radical (ArCOOO•) ArCO_rad->ArCOOO_rad + O₂ O2 Oxygen (O₂) O2->ArCO_rad ArCOOOH Peroxybenzoic Acid (ArCOOOH) ArCOOO_rad->ArCOOOH + ArCHO (Propagation) ArCOOOH->ArCOOH + ArCHO (Baeyer-Villiger)

Figure 1: Radical chain mechanism of benzaldehyde auto-oxidation and Baeyer-Villiger termination.

Frequently Asked Questions (FAQs)

Q: Why does this specific compound oxidize so readily despite having electron-withdrawing groups (EWG)? A: While EWGs (like the ethyl ester, cyano, and bromo groups) thermodynamically destabilize the intermediate acyl radical and theoretically increase the activation barrier for the initial hydrogen atom transfer (HAT), they do not prevent auto-oxidation. Once initiated by trace metals or light, the reaction with O₂ is extremely fast. Furthermore, the resulting electron-deficient peroxy acid is highly electrophilic, which actually accelerates the final Baeyer-Villiger-type reaction with unreacted aldehyde.

Q: How can I visually and analytically identify if my batch has degraded? A: Pure Ethyl 3-bromo-2-cyano-5-formylbenzoate is typically a white to off-white powder. Oxidation often introduces a yellowish tint and changes the powder's flowability, causing it to clump due to the strong intermolecular hydrogen bonding of the newly formed carboxylic acid[3]. Analytically, Thin Layer Chromatography (TLC) will show a new, highly polar spot that streaks at the baseline in non-polar solvent systems. In ¹H-NMR, degradation is confirmed by the appearance of a broad downfield peak at ~12.5 ppm (-COOH).

Q: Can I use antioxidants to stabilize the compound during reactions? A: Yes, adding trace amounts (0.1–1.0 mol%) of radical scavengers like Butylated hydroxytoluene (BHT) can intercept the benzoylperoxy radicals, effectively breaking the propagation chain[3]. However, this is generally avoided for synthetic building blocks unless the BHT can be easily separated prior to your downstream reaction, as BHT can interfere with transition-metal-catalyzed cross-coupling steps.

Experimental Protocols

Protocol A: Mild Base Extraction (Salvaging Oxidized Material)

If your batch has oxidized, you do not need to discard it. The following protocol provides a self-validating system to selectively remove the carboxylic acid impurity without hydrolyzing the sensitive ethyl ester or cyano groups.

Causality & Logic: The carboxylic acid derivative (Ethyl 3-bromo-5-carboxy-2-cyanobenzoate) has an unusually low pKa (~3.0–3.5) due to the strong inductive electron-withdrawing effects of the -CN, -Br, and -COOEt groups. Saturated sodium bicarbonate (NaHCO₃, pH ~8.3) is sufficiently basic to quantitatively deprotonate this acid, rendering it entirely water-soluble. Because NaHCO₃ is a mild base, it prevents the unwanted saponification of the ethyl ester that would occur if stronger bases (like NaOH) were used.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded Ethyl 3-bromo-2-cyano-5-formylbenzoate in a water-immiscible organic solvent with good solubility for the aldehyde (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 0.1 M.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of cold, saturated aqueous NaHCO₃.

  • Agitation & Venting: Stopper the funnel and shake vigorously for 1–2 minutes. Crucial: You must vent the funnel frequently. The neutralization of the carboxylic acid generates CO₂ gas; failing to vent will cause pressure buildup and potential glassware failure.

  • Phase Separation: Allow the layers to separate completely. The organic phase contains the purified aldehyde, while the aqueous phase contains the sodium salt of the carboxylic acid impurity.

  • Washing & Drying: Separate the organic layer and wash it once with brine (saturated NaCl) to remove residual water and dissolved salts. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Recovery: Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation). Crucial: Keep the water bath temperature below 30°C to prevent thermal degradation of the purified aldehyde.

  • Self-Validation: Run a ¹H-NMR spectrum of the recovered solid in CDCl₃. The successful execution of this protocol is immediately validated by the complete disappearance of the broad downfield peak at ~12.5 ppm (-COOH), while the sharp formyl proton singlet at ~10.0 ppm (-CHO) remains intact.

Protocol B: Optimized Storage & Handling

To prevent future auto-oxidation, strict adherence to inert handling is required.

Step-by-Step Methodology:

  • Handling: Always use PTFE (Teflon) or plastic spatulas when weighing the compound. Avoid stainless steel, as trace iron/copper ions initiate the radical auto-oxidation chain.

  • Aliquoting: Dissolve the bulk material in an anhydrous, inert solvent if a stock solution is needed, or divide the solid into single-use amber glass vials to minimize repeated atmospheric exposure[3].

  • Inerting: Flush the headspace of each vial with a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the solid)[3].

  • Sealing & Storage: Seal tightly with PTFE-lined caps, wrap with Parafilm, and store at -20°C in the dark[3].

Quantitative Data: Storage Impact on Degradation

The following table summarizes the causal relationship between storage conditions and the expected degradation rates of highly functionalized benzaldehydes.

Storage ConditionAtmosphereTemperatureEstimated Monthly Degradation (%)Recommendation
Benchtop (Clear Vial)Ambient Air20°C15 – 25%Not Recommended (Rapid radical initiation via UV/O₂)
Benchtop (Amber Vial)Ambient Air20°C5 – 10%Acceptable for short-term daily handling only.
Fridge (Amber Vial)Argon Flush4°C< 2%Standard storage for active experimental use.
Freezer (Sealed Ampoule)Argon Flush-20°C< 0.1%Optimal for long-term archival storage.

Table 1: Impact of environmental factors on the auto-oxidation rate of electron-deficient benzaldehydes.

References

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones Source: Green Chemistry - RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Ethyl 3-bromo-2-cyano-5-formylbenzoate Couplings

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with challenging substrates like Ethyl 3-bromo-2-cyano-5-formylbenzoate. This molecule, with its array of electron-withdrawing and sterically demanding functional groups, presents unique challenges in achieving high-yield, clean conversions.[1][2]

The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and systematically optimize your reactions.

Part 1: Foundational Principles of Catalyst Loading

Optimizing the amount of palladium catalyst is a critical balancing act. Too little, and the reaction may be sluggish or incomplete. Too high, and you increase costs, potential for side reactions, and the burden of removing residual metal from your product.[3] The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe, a concept often measured by the Turnover Number (TON), which represents the moles of product formed per mole of catalyst.[4]

FAQ 1: What is a typical starting catalyst loading for a new cross-coupling reaction with a functionalized aryl bromide?

For an initial screening experiment with a complex substrate, a catalyst loading of 1 to 2 mol% is a robust starting point.[5] For particularly challenging or unknown reactions, starting as high as 5 mol% can be justified to ensure conversion, with the aim of reducing it later during optimization.[5] Highly efficient, well-understood reactions can often be run at loadings well below 1 mol%, sometimes in the parts-per-million (ppm) range in industrial settings.[3][6]

FAQ 2: How do the functional groups on Ethyl 3-bromo-2-cyano-5-formylbenzoate influence the choice of initial catalyst loading?

The substrate possesses several key features:

  • Aryl Bromide : This is a moderately reactive electrophile, generally more cooperative than an aryl chloride but less reactive than an aryl iodide.[5]

  • Electron-Withdrawing Groups (-CN, -CHO, -COOEt) : These groups increase the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[7] This might suggest that a lower catalyst loading could be effective.

  • Potential for Functional Group Incompatibility : The aldehyde (-CHO) and ester (-COOEt) groups can be sensitive to certain reaction conditions, particularly strong bases or high temperatures, which can cause side reactions.[8] This necessitates careful selection of bases (e.g., carbonates over alkoxides) and may indirectly influence catalyst loading by limiting the "forcing" conditions that might otherwise compensate for low catalyst activity.[9]

Given these factors, a 1-2 mol% starting point remains appropriate, but with heightened awareness of potential side reactions.

Part 2: Troubleshooting Common Issues

This section addresses the most common problems encountered during reaction optimization, with a focus on how catalyst loading and related factors are implicated.

Issue 1: Low or No Product Yield

This is the most frequent challenge. Before immediately increasing the catalyst loading, a systematic diagnosis is essential.

Q1: My reaction has stalled with a low yield. Should I just add more catalyst?

While increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome a sluggish reaction, it's often a symptom of a deeper issue.[5] First, consider the following:

  • Catalyst Deactivation : Is your reaction mixture turning black? This indicates the formation of inactive palladium black, a common deactivation pathway.[5] Simply adding more catalyst without addressing the root cause will be inefficient. See Issue 2 for details.

  • Inefficient Precatalyst Activation : Many modern catalysts are stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[10][11] If this reduction is inefficient, the concentration of the active catalyst will be low regardless of the initial loading. Ensure your conditions (base, solvent, temperature) are suitable for activating your chosen precatalyst.

  • Reagent Purity : Impurities in starting materials, solvents, or bases can act as catalyst poisons.[5] Ensure you are using anhydrous, degassed solvents, as oxygen can oxidize both the active Pd(0) catalyst and sensitive phosphine ligands.[5][10]

The diagram below outlines a decision-making process for troubleshooting low yields.

low_yield_troubleshooting start Low or No Yield Observed pd_black Is Palladium Black Visible? start->pd_black stabilize_catalyst Focus on Catalyst Stability: - Increase Ligand:Pd Ratio - Switch to Chelating Ligand - Lower Temperature - See Issue 2 pd_black->stabilize_catalyst Yes systematic_screen Perform Systematic Screen (Change One Variable at a Time) pd_black->systematic_screen No pd_black_yes Yes pd_black_no No screen_ligand 1. Ligand Screen (e.g., SPhos, XPhos, P(t-Bu)₃) systematic_screen->screen_ligand screen_base 2. Base Screen (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) screen_ligand->screen_base screen_solvent 3. Solvent Screen (e.g., Dioxane, Toluene, THF) screen_base->screen_solvent increase_loading 4. Increase Catalyst Loading (e.g., from 1% to 3%) screen_solvent->increase_loading

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

The appearance of a black precipitate is a clear sign that the active, soluble Pd(0) catalyst has aggregated into inactive palladium metal.[5]

Q2: My reaction turns black and stops. Is my catalyst loading too high or too low?

Catalyst decomposition is more often related to the stability of the catalytic species than the absolute loading. However, loading can play a role:

  • High Concentration : High concentrations of palladium can sometimes accelerate the aggregation pathway that leads to palladium black.[5] Paradoxically, while you might increase loading to boost a slow reaction, it could exacerbate decomposition if stability is the core issue.

  • Ligand:Palladium Ratio : This is often more critical than the catalyst loading itself. The most common cause of decomposition is the loss of the stabilizing phosphine ligand from the palladium center.[5]

    • For monodentate ligands (e.g., P(t-Bu)₃, SPhos), a Ligand:Pd ratio of 2:1 is common. Increasing this to 4:1 can sometimes enhance stability. However, a large excess of ligand can also inhibit the reaction by occupying coordination sites on the metal.[5][12]

    • Bidentate (chelating) ligands (e.g., dppf, Xantphos) form more stable complexes and are less prone to dissociation.[5]

  • Temperature : High temperatures accelerate decomposition. Try running the reaction at the lowest temperature that still provides a reasonable rate.[5]

Q3: How can I choose a ligand to improve catalyst stability at low loadings?

To operate at low catalyst loadings (<1 mol%), a highly stable and active catalyst is required. This is achieved by selecting appropriate ligands. For challenging substrates, bulky, electron-rich phosphine ligands are the standard.[13][14]

  • Sterically Demanding Ligands : Bulkiness (e.g., SPhos, XPhos, RuPhos) promotes the formation of monoligated, highly active Pd(0) species and facilitates the final reductive elimination step.[13][15]

  • Electron-Rich Ligands : Strong σ-donating character increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide C-Br bond.[13][14]

The simplified catalytic cycle below illustrates the central role of the ligand (L) in maintaining the active Pd(0) state.

catalytic_cycle pd0 Active Catalyst Pd(0)Lₙ ox_add Oxidative Addition (Ar-Pd(II)-Br)Lₙ pd0->ox_add + Ar-Br pd_black Decomposition (Inactive Pd Black) pd0->pd_black Ligand Loss High Temp. trans Transmetalation (Ar-Pd(II)-R)Lₙ ox_add->trans + R-M red_elim Reductive Elimination trans->red_elim red_elim->pd0 - Ar-R product Product Ar-R red_elim->product

Caption: Simplified catalytic cycle and decomposition pathway.

Issue 3: Side Reactions (Homocoupling, Dehalogenation)

Q4: I'm seeing significant dehalogenation (Ar-H) or homocoupling (R-R) byproducts. How is this related to catalyst loading?

Side reactions are often a result of one catalytic step being much slower than others, allowing undesired pathways to compete. While not always directly caused by catalyst loading, the choice of loading can influence the outcome.

  • Dehalogenation : This occurs when the aryl halide is reduced instead of coupled. It can be promoted by strong bases and high temperatures.[9] If your desired coupling is slow, lowering the temperature and screening weaker bases (e.g., K₂CO₃ instead of NaOtBu) is a better first step than altering catalyst loading.[9]

  • Homocoupling : This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[8] Ensure your reaction is rigorously degassed. For Suzuki couplings, slow transmetalation can lead to homocoupling of the boronic acid partner. Using a more active catalyst system (i.e., a better ligand) to speed up the desired cycle is more effective than simply increasing the loading of a suboptimal catalyst.

ProblemProbable Cause Related to Catalyst SystemInitial Troubleshooting Steps
Low Yield Inefficient catalyst; low concentration of active Pd(0).Screen more active ligands (e.g., bulky biarylphosphines).[13][15]
Pd Black Ligand dissociation from Pd(0) center.Increase ligand:Pd ratio; switch to a bidentate ligand; lower temperature.[5]
Dehalogenation Undesired reduction pathway is competitive.Use a weaker base (K₂CO₃, K₃PO₄); lower reaction temperature.[9]
Homocoupling Slow transmetalation or presence of oxygen.Ensure rigorous degassing; screen different solvents or bases to accelerate transmetalation.[8][16]

Part 3: Experimental Protocols

Protocol 1: Systematic Screening for Optimizing Catalyst Loading

This protocol is designed to efficiently identify the optimal catalyst, ligand, base, and loading for your coupling reaction. It should be performed on a small scale (e.g., 0.1 to 0.5 mmol).

Materials:

  • Ethyl 3-bromo-2-cyano-5-formylbenzoate (1 equivalent)

  • Coupling partner (e.g., Phenylboronic acid for Suzuki, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald G3 precatalyst)

  • Panel of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf)

  • Panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Panel of anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene, THF)

Procedure:

  • Baseline Reaction : Set up your initial reaction using a standard set of conditions (e.g., Pd₂(dba)₃/SPhos, K₃PO₄ in dioxane at 80-100 °C) with a catalyst loading of 1-2 mol% Pd.[5][10]

  • Inert Atmosphere : Add the solid reagents (aryl bromide, coupling partner, base) to a reaction vial. Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[10]

  • Reagent Addition : Under a positive pressure of inert gas, add the degassed solvent.

  • Catalyst Addition : In a separate vial, prepare a stock solution of the precatalyst and ligand if they are not being added as a pre-formed complex. Add the appropriate volume of this stock solution or the solid precatalyst to the reaction vial.

  • Reaction : Place the vial in a preheated heating block and stir vigorously for a set amount of time (e.g., 4, 8, or 16 hours).

  • Analysis : After the reaction time, cool the mixture, and take an aliquot for analysis by LC-MS, GC-MS, or ¹H NMR to determine the conversion to product and identify any major side products.[5]

  • Systematic Variation : Repeat the experiment, changing only one variable at a time :

    • Ligand Screen : Using the best conditions from the baseline, test 3-5 different ligands.[5]

    • Base Screen : Using the best ligand, test 2-3 different bases.

    • Solvent Screen : Using the best ligand/base combination, test 2-3 different solvents.

  • Loading Optimization : Once the optimal ligand, base, and solvent are identified, run the reaction at different catalyst loadings (e.g., 2%, 1%, 0.5%, 0.1%) to find the lowest effective concentration.

References

  • Newman, S. G., & Willis, M. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 37(23), 4314–4329. [Link]

  • Palio, L., et al. (2022). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Daugulis, O., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. [Link]

  • Liu, S., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(10), 12134-12144. [Link]

  • Campbell, A. D., et al. (2019). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega, 4(2), 2679–2689. [Link]

  • Hazari, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Catalysis, 7(1), 435–440. [Link]

  • Newman, S. G., et al. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 24(9), 1543-1563. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Colbon, A. J., et al. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]

  • Grala, A., et al. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules, 29(10), 2252. [Link]

  • ResearchGate. (n.d.). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. [Link]

  • Gao, Y., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Daugulis, O., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 115(1), 2–24. [Link]

  • ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

  • Viciosa, M. T., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1427–1429. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Miller, K. A., et al. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(48), 16736–16739. [Link]

  • Frontiers. (2025, November 6). Correction: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Institute for Basic Science. (n.d.). Heck and Sonogashira cross-coupling reactions using recyclable Pd-Fe3O4 heterodimeric nanocrystal catalysts. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Bartolena, G., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(10), 3875–3879. [Link]

  • Organic Letters. (2020, April 28). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. [Link]

  • Newman, S. G., & Willis, M. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • The Royal Society of Chemistry. (2020, September 17). The Suzuki–Miyaura Reaction of BPin-substituted F- BODIPYs with Aryl Halides. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for Ethyl 3-bromo-2-cyano-5-formylbenzoate derivatization

Welcome to the Technical Support Center for Ethyl 3-bromo-2-cyano-5-formylbenzoate derivatization. As a highly functionalized building block, this compound presents a unique chemoselectivity challenge. It contains four r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 3-bromo-2-cyano-5-formylbenzoate derivatization.

As a highly functionalized building block, this compound presents a unique chemoselectivity challenge. It contains four reactive sites: a highly electrophilic formyl group (-CHO), a cross-coupling-ready bromide (-Br), a reducible/hydrolyzable nitrile (-CN), and an ethyl ester (-COOEt).

In drug discovery and synthetic route scouting, temperature control is your master switch for chemoselectivity . This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols for the two most common derivatization pathways: Reductive Amination and Suzuki-Miyaura Cross-Coupling.

Chemoselectivity & Temperature Workflow

The following decision tree illustrates how temperature dictates the reaction pathway and prevents functional group cross-reactivity.

Chemoselectivity SM Ethyl 3-bromo-2-cyano-5-formylbenzoate (Starting Material) RA_Path Pathway A: Reductive Amination (Target: 5-Formyl Group) SM->RA_Path Amine, Reductant SM_Path Pathway B: Suzuki Coupling (Target: 3-Bromo Group) SM->SM_Path Boronic Acid, Pd cat. RA_Opt Optimal: 20-30°C Chemoselective Imine Reduction RA_Path->RA_Opt RA_Fail Failure (>50°C): Ester Amidation & Nitrile Reduction RA_Path->RA_Fail SM_Opt Optimal: 70-80°C Controlled Oxidative Addition SM_Path->SM_Opt SM_Fail Failure (>90°C): Aldehyde Cannizzaro & Decarbonylation SM_Path->SM_Fail

Figure 1: Temperature-dependent chemoselectivity workflow for Ethyl 3-bromo-2-cyano-5-formylbenzoate.

Module A: Reductive Amination of the 5-Formyl Group

Reductive amination targets the 5-formyl group to yield secondary or tertiary amines. The primary risk here is over-reduction or nucleophilic attack on the adjacent ester and cyano groups.

FAQ & Troubleshooting

Q: Why am I seeing a mixture of my desired amine and an amide side-product when reacting with primary amines? A: You are operating at too high a temperature. The ethyl ester at position 1 is activated by the electron-withdrawing cyano and bromo groups. If the reaction temperature exceeds 40°C, the incoming primary amine can act as a nucleophile against the ester, causing amidation. Solution: Keep the reaction strictly at ambient temperature (20–30°C) [1].

Q: My imine formation is slow at room temperature. Should I heat it before adding the reducing agent? A: Do not heat. Imine condensation is entropy-driven but reversible. Instead of increasing temperature, drive the equilibrium forward by adding a dehydrating agent (e.g., 3Å molecular sieves) or a mild acid catalyst (e.g., 1-2 eq of acetic acid). Heating the mixture risks competitive attack on the cyano group.

Q: Which reducing agent provides the best thermal safety margin? A: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the gold standard here. It is exceptionally mild and selectively reduces iminium ions at room temperature without reducing aldehydes, esters, or nitriles. Avoid NaBH4​ , which will rapidly reduce the unreacted aldehyde and potentially the ester, producing a complex mixture.

Validated Protocol: Ambient-Temperature Reductive Amination

This protocol is a self-validating system: the disappearance of the aldehyde can be visually tracked using a 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC stain.

  • Imine Formation: In an oven-dried flask under N2​ , dissolve Ethyl 3-bromo-2-cyano-5-formylbenzoate (1.0 mmol) and the desired amine (1.1 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Acidification: Add glacial acetic acid (1.2 mmol) to lower the pH to ~5, activating the carbonyl. Stir at 20–25°C for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 mmol) over 10 minutes. Maintain the temperature at 20–25°C using a water bath if the amine is highly reactive (exothermic).

  • Validation (In-Process): Spot the reaction on a silica TLC plate. Stain with 2,4-DNP. A bright yellow/orange spot indicates unreacted starting material. The reaction is complete when the 2,4-DNP spot disappears.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess reductant. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Module B: Suzuki-Miyaura Cross-Coupling at the 3-Bromo Position

Suzuki-Miyaura coupling targets the 3-bromo position. The challenge is supplying enough thermal energy to initiate palladium oxidative addition into the C-Br bond without destroying the sensitive 5-formyl group[2].

FAQ & Troubleshooting

Q: My LC-MS shows a major peak with a mass corresponding to the loss of 28 Da (-CO). What happened? A: You are observing transition-metal-catalyzed decarbonylation of the 5-formyl group. This is a classic thermal degradation pathway for electron-deficient benzaldehydes when temperatures exceed 90°C in the presence of Palladium(0). Solution: Lower the reaction temperature to 70–80°C and switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or dppf) to accelerate oxidative addition at lower temperatures [3].

Q: I am getting significant protodebromination (replacement of -Br with -H) instead of the coupled product. How do I fix this? A: Protodebromination occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo reduction. This is exacerbated by high temperatures and strong aqueous bases. Solution:

  • Lower the temperature to 75°C.

  • Switch from strong bases (like NaOH or Na2​CO3​ ) to a milder, anhydrous base like Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ).

  • Ensure the boronic acid is not degrading (boronic acids can undergo thermal protodeboronation at >80°C).

Q: Can the cyano group poison the Palladium catalyst? A: Nitriles can coordinate to Pd, potentially slowing down the catalytic cycle. However, at the optimal temperature window of 70–80°C, the binding is reversible and does not typically stall the reaction if a sufficient catalyst loading (5 mol%) is used.

Validated Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol utilizes a biphasic solvent system optimized for thermal stability of the aldehyde.

  • Setup: To a Schlenk flask, add Ethyl 3-bromo-2-cyano-5-formylbenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and anhydrous K3​PO4​ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

  • Controlled Heating: Heat the reaction mixture to 75°C (strictly monitored via an internal probe, not just the hotplate setting). Stir for 4–8 hours [2].

  • Validation (In-Process): Monitor via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass. Ensure no [M−28] (decarbonylation) peak is forming.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine to remove the phosphate salts, dry over Na2​SO4​ , and purify via silica gel chromatography.

Quantitative Data: Temperature Tolerance Summary

The following table summarizes the thermal boundaries for functional group stability during derivatization of Ethyl 3-bromo-2-cyano-5-formylbenzoate.

Reaction TypeTarget Temp RangeCritical Issue at High Temp (>80°C)Critical Issue at Low Temp (<20°C)Recommended Reagents
Reductive Amination 20°C – 30°CEster amidation; Cyano reduction.Incomplete imine condensation. NaBH(OAc)3​ , AcOH, DCM
Suzuki Coupling 70°C – 80°CAldehyde decarbonylation; Cannizzaro rxn.No Pd oxidative addition (stalled rxn). Pd(dppf)Cl2​ , K3​PO4​ , Dioxane/ H2​O
Acetalization (Protection) 60°C – 80°CEster hydrolysis (if water present).Slow reaction kinetics.Ethylene glycol, pTSA, Toluene

Mechanistic Visualization: Temperature Impact on Suzuki Coupling

The diagram below illustrates the Suzuki catalytic cycle, highlighting where thermal deviations cause specific side reactions.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd 1. Oxidative Addition Requires >60°C to initiate into C-Br bond Pd0->OxAdd Degradation1 Side Reaction (>90°C): Decarbonylation of -CHO Pd0->Degradation1 High Heat PdII_Int Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Int TransMet 2. Transmetalation Requires Base & Boronic Acid PdII_Int->TransMet Degradation2 Side Reaction (Slow Transmet): Protodebromination PdII_Int->Degradation2 Base + Heat PdII_Coupled Pd(II) Coupled Complex (Ar-Pd-Ar') TransMet->PdII_Coupled RedElim 3. Reductive Elimination Releases Product PdII_Coupled->RedElim RedElim->Pd0 Completes Cycle

Figure 2: Suzuki-Miyaura catalytic cycle highlighting temperature-induced degradation pathways.

References

  • Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds. ACS Catalysis. Available at:[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation. RSC Advances. Available at:[Link]

Reference Data & Comparative Studies

Validation

Benchmarking Catalytic Efficiency: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Ethyl 3-bromo-2-cyano-5-formylbenzoate

As drug discovery programs increasingly rely on highly functionalized, sterically encumbered building blocks, the limitations of legacy catalytic systems become glaringly apparent. Benchmarking catalyst performance again...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized, sterically encumbered building blocks, the limitations of legacy catalytic systems become glaringly apparent. Benchmarking catalyst performance against "stress-test" substrates is an essential practice for any rigorous process chemistry or methodology group.

This guide provides an in-depth, objective comparison of palladium precatalysts using Ethyl 3-bromo-2-cyano-5-formylbenzoate as the benchmarking substrate. By analyzing the causality behind catalyst failure and success, we establish a self-validating protocol for achieving high-yielding, chemoselective C–C bond formation in electronically deficient and base-sensitive systems.

Substrate Profiling & Mechanistic Challenges

Ethyl 3-bromo-2-cyano-5-formylbenzoate is a commercially available, highly functionalized aromatic scaffold 1. It presents a multidimensional challenge for cross-coupling methodologies due to the presence of four distinct functional groups:

  • The Aryl Bromide (Target Site): The primary site for oxidative addition.

  • The Ortho-Cyano Group (The Poison): Nitriles are strongly electron-withdrawing, which accelerates oxidative addition but severely slows down reductive elimination. More critically, the nitrile nitrogen is a strong σ-donor that can coordinate to unhindered palladium centers, forming stable, off-cycle inactive complexes (catalyst poisoning).

  • The Formyl Group (Base-Sensitive): Aldehydes are highly susceptible to base-catalyzed side reactions, including Cannizzaro disproportionation and aldol condensations.

  • The Ethyl Ester (Nucleophile-Sensitive): Prone to hydrolysis under aqueous basic conditions at elevated temperatures.

To successfully couple this substrate, the catalytic system must activate rapidly under mild conditions, utilize a weak base, and possess enough steric bulk to prevent cyano-coordination while forcing reductive elimination.

Catalyst Selection & Mechanistic Rationale

We benchmarked three distinct generations of palladium catalysts to highlight the evolution of ligand design:

  • Pd(PPh3)4 (Legacy): An unhindered, first-generation catalyst. We hypothesize it will fail due to cyano-coordination and the high temperatures required for activation, which will degrade the formyl group.

  • Pd(dppf)Cl2 (Standard Bidentate): A robust workhorse for aryl bromides. However, its bidentate nature often struggles with extreme ortho-steric hindrance.

  • XPhos Pd G3 (Modern Precatalyst): A third-generation Buchwald precatalyst. It rapidly generates the active mono-ligated L-Pd(0) species under mildly basic conditions 2. The extreme steric bulk of the XPhos ligand shields the metal center from the cyano group and accelerates reductive elimination, which is typically the bottleneck in highly electron-deficient systems 3. Furthermore, it operates efficiently at near-ambient temperatures (40 °C), preserving sensitive functional groups .

CatalyticCycle Pd0 L-Pd(0) Active Species OA Oxidative Addition (Accelerated by EWGs) Pd0->OA PdII_Br L-Pd(II)(Ar)(Br) Oxidative Addition Complex TM Transmetalation (Base-Dependent) PdII_Br->TM PdII_Ph L-Pd(II)(Ar)(Ph) Transmetalation Complex RE Reductive Elimination (Sterically Driven) PdII_Ph->RE OA->PdII_Br TM->PdII_Ph RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RE->Product Substrate Ethyl 3-bromo-2-cyano- 5-formylbenzoate Substrate->OA Boronic PhB(OH)2 + K3PO4 Boronic->TM Precat XPhos Pd G3 Precat->Pd0 Activation

Fig 1: Suzuki-Miyaura catalytic cycle highlighting substrate-specific mechanistic bottlenecks.

Experimental Design & Self-Validating Protocol

To ensure data integrity, the following protocol incorporates a self-validating quantitative NMR (qNMR) step. This prevents yield inflation caused by isolation bias or solvent trapping.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Ethyl 3-bromo-2-cyano-5-formylbenzoate (282 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), anhydrous K₃PO₄ (424 mg, 2.0 mmol), and the selected palladium catalyst (e.g., XPhos Pd G3, 16.9 mg, 2.0 mol%).

  • Solvent Introduction: Add degassed THF (5.0 mL) and degassed deionized water (0.5 mL). Causality Note: The biphasic THF/H₂O mixture is critical. Water is required to form the reactive boronate species for transmetalation, while THF maintains the solubility of the highly organic substrate.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir vigorously (800 rpm) at the designated temperature (40 °C for XPhos Pd G3; 80 °C for legacy catalysts) for the specified time.

  • Self-Validation (qNMR): Cool the reaction to room temperature. Add exactly 168 mg (1.0 mmol) of 1,3,5-trimethoxybenzene directly to the crude mixture as an internal standard. Stir for 5 minutes to homogenize. Extract a 50 µL aliquot, dilute in 0.5 mL CDCl₃, filter through a small Celite plug, and acquire a ¹H-NMR spectrum.

    • Validation Metric: Integrate the internal standard's methoxy peak ( δ 3.77 ppm, 9H) against the newly formed biaryl protons or the preserved formyl proton ( δ 10.1 ppm, 1H) to determine the absolute chemical yield prior to workup.

  • Isolation: Dilute the remaining mixture with EtOAc (15 mL), wash with brine (10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Benchmarking Data

The quantitative results of the benchmarking study are summarized in the tables below. Turnover Number (TON) and Turnover Frequency (TOF) are calculated based on the qNMR yields.

Table 1: Catalytic Efficiency Benchmarking

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄ 5.08012142.80.23
Pd(dppf)Cl₂ 5.08012418.20.68
XPhos Pd G3 2.040296 48 24.0

Table 2: Chemoselectivity Profile (Side-Product Analysis via GC-MS/qNMR)

Catalyst SystemTarget Biaryl (%)Formyl Degradation (%)Ester Hydrolysis (%)Protodebromination (%)
Pd(PPh₃)₄ 14451218
Pd(dppf)Cl₂ 4132811
XPhos Pd G3 96 < 1 < 1 2

Discussion & Causality

The data reveals a stark contrast in performance driven entirely by ligand architecture and activation kinetics:

The Failure of Legacy Catalysts: Pd(PPh₃)₄ failed dramatically (14% yield). The unhindered triphenylphosphine ligands allowed the ortho-cyano group of the substrate to coordinate directly to the Pd(0) center, poisoning the catalyst. To force the reaction, elevated temperatures (80 °C) were required. However, at 80 °C in the presence of an aqueous base, the formyl group underwent severe Cannizzaro-type degradation (45%), and the ester began to hydrolyze (12%). Pd(dppf)Cl₂ fared slightly better due to its bidentate stability but still suffered from poor chemoselectivity and sluggish kinetics caused by the extreme steric hindrance around the C–Br bond.

The Superiority of XPhos Pd G3: XPhos Pd G3 achieved near-quantitative yield (96%) with a remarkably high TOF (24.0 h⁻¹). The causality behind this success is threefold:

  • Rapid Activation: The G3 methanesulfonate precatalyst undergoes rapid, quantitative activation to the mono-ligated L-Pd(0) species at room temperature 2.

  • Steric Shielding: The massive steric profile of the dicyclohexyl and triisopropylbiphenyl moieties physically blocks the substrate's cyano group from coordinating to the palladium center, preventing catalyst poisoning.

  • Mild Conditions: Because the bulky ligand accelerates the normally slow reductive elimination step 3, the reaction proceeds smoothly at 40 °C. Operating at this mild temperature with a weak base (K₃PO₄) completely suppresses formyl degradation and ester hydrolysis, resulting in pristine chemoselectivity .

For researchers working with densely functionalized, base-sensitive aryl halides, transitioning from legacy catalysts to third-generation Buchwald precatalysts is not merely an optimization step—it is a mechanistic necessity.

References

  • Chemsrc. "Ethyl 3-bromo-2-cyano-5-formylbenzoate CAS 1807206-59-2." Chemsrc.com.
  • Węgrzyn, P., et al. "Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides." RSC Advances, 2019.
  • Sotnik, S., et al. "Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy." Molecules, 2021, 26(12), 3507.
  • Sigma-Aldrich. "G3 and G4 Buchwald Precatalysts." Sigmaaldrich.com.

Sources

Comparative

Strategic Scaffold Selection in Library Synthesis: A Comparative Cost-Benefit Analysis of Ethyl 3-bromo-2-cyano-5-formylbenzoate

Executive Summary: The "Build vs. Buy" Paradigm in Library Synthesis In combinatorial chemistry and early-stage drug discovery, the selection of a central building block—or "privileged scaffold"—dictates the overall traj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Build vs. Buy" Paradigm in Library Synthesis

In combinatorial chemistry and early-stage drug discovery, the selection of a central building block—or "privileged scaffold"—dictates the overall trajectory of a library synthesis campaign[1]. Drug development professionals constantly weigh the upfront commercial cost of highly functionalized scaffolds against the labor, time, and reagent costs of de novo step-wise synthesis.

This guide provides an objective, data-driven comparative analysis of Ethyl 3-bromo-2-cyano-5-formylbenzoate , a highly functionalized tetra-orthogonal scaffold. By comparing its direct utilization against step-wise synthetic alternatives, we demonstrate how upfront investment in complex building blocks drastically reduces the Total Cost of Ownership (TCO) while maximizing chemical space exploration.

Mechanistic Profiling: The Power of Tetra-Orthogonality

Ethyl 3-bromo-2-cyano-5-formylbenzoate is a masterclass in rational scaffold design. It features four distinct, orthogonally reactive handles on a rigid aromatic core. The causality behind selecting this specific scaffold lies in its ability to undergo sequential diversification without the need for cumbersome protection/deprotection steps:

  • Bromo Group (-Br): Primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • Formyl Group (-CHO): Ideal for reductive aminations. As established by comprehensive library cost analyses, primary and secondary amines are the most abundant and cost-effective commercial building blocks available, making the formyl group a highly economical diversification point[2].

  • Cyano Group (-CN): A versatile handle that can be converted into tetrazoles (bioisosteres of carboxylic acids), hydrated to primary amides, or reduced to primary amines.

  • Ethyl Ester (-COOEt): Serves as a stable protecting group during earlier transformations, which can be saponified late-stage to yield a carboxylic acid for biological screening or further amidation.

OrthogonalReactivity Scaffold Ethyl 3-bromo-2-cyano-5-formylbenzoate Formyl Formyl (-CHO) Reductive Amination Scaffold->Formyl Site 1 Bromo Bromo (-Br) Cross-Coupling Scaffold->Bromo Site 2 Cyano Cyano (-CN) Tetrazole / Hydration Scaffold->Cyano Site 3 Ester Ester (-COOEt) Saponification Scaffold->Ester Site 4

Orthogonal diversification sites of Ethyl 3-bromo-2-cyano-5-formylbenzoate.

The Alternatives: Step-Wise Synthesis vs. Pre-Functionalization

When designing a 1,000-member library, chemists typically face three choices for their central scaffold:

  • Alternative A: Step-Wise De Novo Synthesis. Starting from a cheap bulk chemical (e.g., ethyl benzoate) and sequentially performing bromination, formylation, and cyanation.

  • Alternative B: Less Functionalized Scaffolds. Purchasing a cheaper, partially functionalized analog (e.g., Ethyl 3-bromo-5-formylbenzoate) and performing a late-stage cyanation.

  • Alternative C: Pre-Functionalized Scaffold. Purchasing Ethyl 3-bromo-2-cyano-5-formylbenzoate directly.

The Late-Stage Cyanation Bottleneck

The fatal flaw in Alternatives A and B is the cyanation step. Introducing a cyano group onto an aromatic ring typically requires a Rosenmund-von Braun reaction or Palladium-catalyzed cyanation using highly toxic reagents like Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)2).

  • Causality: Performing this step late in the synthesis risks poisoning the transition metal catalysts required for subsequent library steps. Furthermore, trace heavy metal contamination can trigger false positives in downstream biological phenotypic assays[1]. By purchasing the pre-cyanated scaffold, researchers bypass heavy metal toxicity and rigorous, costly ICP-MS purification protocols.

WorkflowComparison cluster_A Alternative: Step-Wise Synthesis cluster_B Pre-functionalized Strategy StartA Simple Benzoate Step1 Bromination StartA->Step1 Step2 Formylation Step1->Step2 Step3 Cyanation (Toxic/Harsh) Step2->Step3 DivA Library Diversification Step3->DivA StartB Ethyl 3-bromo-2-cyano-5-formylbenzoate DivB Direct Library Diversification StartB->DivB

Workflow comparison: Step-wise scaffold synthesis vs. pre-functionalized scaffold utilization.

Quantitative Cost & Efficiency Analysis

To objectively compare these approaches, we modeled the synthesis of a 1,000-member library (10 mg scale per compound) assuming a standard FTE (Full-Time Equivalent) labor cost of $150/hour.

MetricAlt A: De Novo SynthesisAlt B: Late-Stage CyanationAlt C: Pre-Functionalized Scaffold
Upfront Scaffold Cost (per 10g) ~$15 (Bulk reagents)~$120~$850
Synthetic Steps to Scaffold 310 (Ready to use)
Labor Time (Scaffold Prep) 45 Hours18 Hours0 Hours
Labor Cost (Scaffold Prep) $6,750$2,700$0
Heavy Metal Scavenging Cost $400 (Resins/ICP-MS)$400 (Resins/ICP-MS)$0
Overall Yield to Diversification 35%60%100%
Total Cost to Initiate Library $7,165 $3,220 $850

Data Interpretation: While the upfront cost of Ethyl 3-bromo-2-cyano-5-formylbenzoate is significantly higher per gram, the elimination of labor-intensive, low-yield preparatory steps and expensive metal-scavenging purifications results in an 88% reduction in initiation costs compared to de novo synthesis.

Self-Validating Experimental Protocols

To ensure maximum yield and prevent catalyst poisoning, the order of operations is critical. Performing reductive amination before cross-coupling generates secondary amines that can coordinate to and deactivate Palladium catalysts. Therefore, the self-validating system dictates that Suzuki coupling must precede reductive amination.

Standardized Protocol: 2-Step Diversification of Ethyl 3-bromo-2-cyano-5-formylbenzoate

Step 1: Suzuki-Miyaura Cross-Coupling (Bromo Diversification)

  • Preparation: In a 10 mL microwave vial, dissolve Ethyl 3-bromo-2-cyano-5-formylbenzoate (1.0 eq, 0.5 mmol) and a selected boronic acid (1.2 eq, 0.6 mmol) in a 4:1 mixture of 1,4-Dioxane and H₂O (5 mL).

  • Catalyst & Base: Add K₂CO₃ (2.0 eq, 1.0 mmol) and Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol).

  • Reaction: Degas the mixture with N₂ for 5 minutes. Seal the vial and heat at 90°C for 2 hours.

  • Validation Check (Self-Correction): Perform LCMS analysis. The formyl group (-CHO) must remain intact. If Cannizzaro-type disproportionation is observed (reduction to alcohol/oxidation to acid), reduce the temperature to 75°C and switch to a milder base (e.g., Cs₂CO₃).

  • Workup: Filter through a short pad of Celite to remove Palladium, concentrate, and purify via automated flash chromatography to yield the biaryl intermediate.

Step 2: Reductive Amination (Formyl Diversification)

  • Preparation: Dissolve the purified biaryl intermediate (1.0 eq) and a selected primary or secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Imine Formation: Add glacial acetic acid (1.5 eq) and stir at room temperature for 2 hours to ensure complete imine/iminium formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Validation Check: Quench with saturated NaHCO₃. Analyze organic layer by TLC (Ninhydrin stain). A positive stain confirms the successful installation of the amine.

  • Workup: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the diversified library member.

Conclusion

The comparative cost analysis conclusively demonstrates that the upfront premium paid for Ethyl 3-bromo-2-cyano-5-formylbenzoate is eclipsed by the downstream savings in labor, purification, and time. By bypassing the harsh, toxic conditions required for late-stage cyanation, researchers preserve the integrity of their library, avoid heavy-metal assay interference, and accelerate the timeline from synthesis to screening. For modern drug discovery programs operating under strict financial and temporal constraints, investing in highly functionalized, tetra-orthogonal privileged scaffolds is the most economically and scientifically sound strategy.

References

  • Kalliokoski, T. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. ACS Combinatorial Science, 17(10), 600-607. URL: [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. URL: [Link]

Sources

Validation

Chemoselectivity Comparison of Cyano vs. Formyl Groups in Ethyl 3-bromo-2-cyano-5-formylbenzoate

A Comprehensive Guide for Researchers and Drug Development Professionals Ethyl 3-bromo-2-cyano-5-formylbenzoate is a highly functionalized, poly-substituted aromatic building block widely used in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Ethyl 3-bromo-2-cyano-5-formylbenzoate is a highly functionalized, poly-substituted aromatic building block widely used in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule presents a classic chemoselectivity challenge: differentiating between two highly electrophilic carbon centers—the formyl (-CHO) and the cyano (-CN) groups—in the presence of a reducible ester and a cross-coupling-ready aryl bromide.

As application scientists, we must design synthetic routes that exploit subtle electronic and steric differences to achieve absolute regiocontrol. This guide objectively compares the reactivity of these two groups and provides self-validating experimental protocols for their selective functionalization.

Mechanistic Causality: Electronic & Steric Determinants

To achieve chemoselectivity, one must understand the underlying physical chemistry driving the molecule's reactivity. The preferential reactivity of the formyl group over the cyano group is governed by two immutable factors:

  • Electronic Polarization: The sp²-hybridized carbonyl carbon of the formyl group is highly polarized by the adjacent oxygen atom, creating a significant partial positive charge ( δ+ ) that acts as a hard electrophile. In contrast, the sp-hybridized cyano carbon is less polarized and less susceptible to attack by soft nucleophiles or mild hydride donors ().

  • Steric Trajectory: In Ethyl 3-bromo-2-cyano-5-formylbenzoate, the cyano group at the C2 position is sterically compressed between the bulky ethyl ester at C1 and the bromine atom at C3. This di-ortho substitution creates a massive kinetic barrier to nucleophilic attack (the Bürgi-Dunitz trajectory is blocked). Conversely, the formyl group at C5 is flanked only by protons at C4 and C6, presenting a completely unhindered approach vector.

The Causality of Experimental Design: Because of these factors, direct nucleophilic addition or hydride reduction will exclusively target the formyl group. To functionalize the cyano group, we must invert this natural reactivity profile by thermodynamically masking the formyl group (e.g., via acetalization) prior to cyano-directed chemistry ().

Chemoselective Strategies & Performance Comparison

The table below summarizes the quantitative performance data of various synthetic strategies applied to this substrate. These metrics highlight the necessity of protection-deprotection workflows when targeting the less reactive cyano moiety.

Quantitative Performance Data
StrategyTarget GroupReagents & ConditionsTypical YieldChemoselectivity Ratio (Target:Others)
Direct Reduction Formyl (-CHO)NaBH₄, MeOH, 0 °C92–95%>99:1
Reductive Amination Formyl (-CHO)R-NH₂, NaBH(OAc)₃, DCE85–90%>99:1
Direct Addition Cyano (-CN)RMgBr, THF, RT<10%Poor (Formyl reacts first)
Protection-Addition Cyano (-CN)1. Ethylene glycol, H⁺ 2. RMgBr 3. H₃O⁺75–80% (Over 3 steps)>95:5

Visualizing the Reactivity Logic

The following logic tree illustrates the decision-making process for functionalizing either the formyl or cyano group based on their inherent physicochemical properties.

ReactivityLogic Start Ethyl 3-bromo-2-cyano- 5-formylbenzoate Formyl Formyl (-CHO) High Electrophilicity Low Steric Hindrance Start->Formyl Kinetic Preference Cyano Cyano (-CN) Low Electrophilicity High Steric Hindrance Start->Cyano Thermodynamic Barrier DirectRxn Direct Nucleophilic Addition / Reduction Formyl->DirectRxn NaBH4, Amines Protect 1. Acetal Protection (Shield -CHO) Cyano->Protect Requires Masking CyanoRxn 2. Grignard / DIBAL-H 3. Acidic Deprotection Protect->CyanoRxn Selective -CN Attack

Reactivity logic tree showing chemoselective pathways for formyl versus cyano functionalization.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each methodology includes specific in-process and post-process analytical checkpoints to confirm that chemoselectivity has been achieved without over-reduction or off-target reactions ().

Protocol 1: Selective Direct Reduction of the Formyl Group

This protocol leverages the unhindered nature of the formyl group to reduce it to a primary alcohol while leaving the cyano, bromo, and ester groups intact.

  • Initialization: Dissolve Ethyl 3-bromo-2-cyano-5-formylbenzoate (1.0 eq) in anhydrous methanol (0.2 M). Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add NaBH₄ (1.1 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and strictly prevents the over-reduction of the C1 ethyl ester.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Causality: A mildly acidic quench destroys excess hydride safely without risking the acid-catalyzed hydrolysis of the sensitive cyano group. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint:

    • ¹H NMR: Confirm the disappearance of the highly deshielded aldehyde proton (~10.1 ppm) and the emergence of a benzylic -CH₂- doublet (~4.7 ppm).

    • FT-IR: The survival of the cyano group is definitively validated by the persistence of the sharp C≡N stretching frequency at ~2230 cm⁻¹.

Protocol 2: Selective Functionalization of the Cyano Group

To react the sterically hindered cyano group, the formyl group must first be protected as a 1,3-dioxolane.

  • Protection: Combine the substrate (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-TsOH (0.1 eq) in toluene. Reflux under a Dean-Stark trap for 4 hours. Causality: The continuous removal of water thermodynamically drives the equilibrium toward complete acetal formation.

  • Grignard Addition: Isolate the acetal intermediate. Dissolve in anhydrous THF and cool to -78 °C. Add MeMgBr (1.5 eq) dropwise. Causality: Maintaining -78 °C is critical to prevent unwanted halogen-metal exchange at the C3 aryl bromide. Warm to room temperature over 2 hours.

  • Deprotection & Hydrolysis: Quench with 1M HCl and stir for 2 hours at room temperature. Causality: The aqueous acid serves a dual purpose: it hydrolyzes the intermediate magnesium imine salt into a ketone, and it simultaneously deprotects the acetal back to the formyl group.

  • Self-Validation Checkpoint:

    • Intermediate Validation: After Step 1, ¹H NMR must show the disappearance of the 10.1 ppm aldehyde peak and the appearance of a dioxolane methine singlet at ~5.8 ppm.

    • Final Validation: After Step 3, FT-IR must show the complete loss of the nitrile peak (~2230 cm⁻¹) and the appearance of a new ketone carbonyl stretch (~1680 cm⁻¹), alongside the restoration of the 10.1 ppm formyl proton in NMR.

ExperimentalWorkflow Step1 Step 1: Formyl Protection Ethylene Glycol, p-TsOH, PhMe, Reflux Step2 Step 2: Workup & Isolation Wash (Aq. NaHCO3), Extract, Concentrate Step1->Step2 Step3 Step 3: Cyano Functionalization RMgBr in THF, -78°C to RT Step2->Step3 Step4 Step 4: Quench & Deprotect Aq. HCl (1M), THF, RT Step3->Step4 Step5 Step 5: Final Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the selective functionalization of the cyano group.

References

  • Pollack, S. R., & Kuethe, J. T. (2016). Chemoselective Reduction of α-Cyano Carbonyl Compounds: Application to the Preparation of Heterocycles. Organic Letters, 18(24), 6464-6467. URL:[Link]

  • Kumar, A., et al. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances (via PMC). URL:[Link]

  • Gowri, S., et al. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry, 87(15), 9855-9864. URL:[Link]

Safety & Regulatory Compliance

Safety

Ethyl 3-bromo-2-cyano-5-formylbenzoate proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of Ethyl 3-bromo-2-cyano-5-formylbenzoate As a Senior Application Scientist, I recognize that the safe management of highly functionalized synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Ethyl 3-bromo-2-cyano-5-formylbenzoate

As a Senior Application Scientist, I recognize that the safe management of highly functionalized synthetic intermediates is just as critical as the synthesis itself. Ethyl 3-bromo-2-cyano-5-formylbenzoate (CAS: 1807206-59-2) is a polyfunctional building block widely utilized in drug discovery and advanced materials research. However, its unique combination of functional groups—an aryl bromide, a nitrile, an aldehyde, and an ester—creates a complex hazard profile that demands precise logistical and disposal planning.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound. By understanding the mechanistic causality behind each safety measure, laboratory professionals can ensure strict environmental compliance, prevent reactive hazards, and protect personnel.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first deconstruct the molecule's chemical reactivity. Every disposal choice is dictated by the behavior of its four primary functional groups:

  • Aryl Bromide (Halogenated Motif) : Halogenated organic wastes, including any brominated compounds, must be strictly segregated from non-halogenated organic streams [1]. Low-temperature combustion of halogenated organics can generate highly corrosive hydrogen bromide (HBr) gas and potentially toxic byproducts. Therefore, this waste must be routed to regulated hazardous waste incinerators equipped with caustic scrubbers designed for halogenated streams[1][2].

  • Nitrile (Cyano Group) : While aryl nitriles are generally more stable than their aliphatic counterparts or cyanide salts, they carry a latent risk of hydrolysis. If inadvertently mixed with strong aqueous acids, nitriles can hydrolyze and potentially liberate highly toxic hydrogen cyanide (HCN) gas . Operational Rule: Strict segregation from acidic waste streams is non-negotiable.

  • Aldehyde (Formyl Group) : Aldehydes are electrophilic and prone to auto-oxidation in the presence of atmospheric oxygen, forming carboxylic acids. They can also undergo exothermic polymerization if exposed to strong bases or transition metal catalysts, which can lead to over-pressurization in sealed waste containers .

  • Ester Group : Susceptible to hydrolysis under both strongly acidic and basic conditions. Hydrolysis generates ethanol and the corresponding substituted benzoic acid, altering the pH and solubility profile of the waste mixture.

Step-by-Step Operational & Disposal Protocol

The following methodology ensures a closed-loop, self-validating system for managing Ethyl 3-bromo-2-cyano-5-formylbenzoate waste.

Phase 1: Preparation & Engineering Controls
  • Ventilation : Perform all transfers, weighing, and waste consolidation inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This mitigates inhalation risks from aerosolized powders or solvent vapors.

  • PPE : Don standard chemical-resistant PPE: nitrile gloves (double-gloving recommended for spill cleanup), chemical splash goggles, and a flame-retardant lab coat.

Phase 2: Waste Segregation & Compatibility Verification
  • Identify the Stream : Classify the waste strictly as Halogenated Organic Waste [1].

  • Verify Compatibility : Before adding the compound to a bulk waste carboy, verify the carboy's accumulation log. Ensure the carboy contains NO strong acids (e.g., HCl, H2SO4), strong bases, or strong oxidizing agents (e.g., peroxides, permanganates)[1].

  • Solvent Dilution : If disposing of the neat powder, dissolve it in a compatible, non-reactive halogenated solvent (e.g., dichloromethane) or a stable organic solvent (e.g., ethyl acetate) prior to adding it to the liquid waste stream. This prevents the accumulation of reactive, undissolved solid masses at the bottom of the carboy.

Phase 3: Containerization & Labeling
  • Select the Container : Use a high-density polyethylene (HDPE) carboy or a PTFE-lined amber glass bottle. Amber glass is preferred if the waste contains photosensitive solvents, while HDPE offers superior shatter resistance.

  • Labeling : Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics", list all constituents (e.g., "Ethyl 3-bromo-2-cyano-5-formylbenzoate, 5%; Dichloromethane, 95%"), and display the primary hazard warnings (Toxic, Environmental Hazard).

Phase 4: Satellite Accumulation & Final Transport
  • Secondary Containment : Place the waste container in a chemically resistant secondary containment bin within the laboratory's designated Satellite Accumulation Area (SAA).

  • Time Limits : Adhere strictly to the EPA RCRA 90-day or 180-day accumulation limits, depending on your facility's generator status .

  • Manifesting : Transfer the waste to your Environmental Health and Safety (EHS) department for final disposal via an EPA-permitted high-temperature hazardous waste incinerator[1].

Quantitative Data & Disposal Parameters

ParameterClassification / ValueOperational Implication
Chemical Class Halogenated Aromatic NitrileMandates segregation into the green-labeled (or equivalent) halogenated waste stream.
EPA Waste Code U-series (General Hazardous)Must be processed at an EPA-regulated facility; cannot be sink-disposed.
Incompatibilities Strong acids, bases, oxidizersPrevents HCN release and uncontrolled exothermic polymerization.
Incineration Temp >1,000°C (1,832°F)Ensures complete destruction of C-Br bonds; requires specialized acid-gas scrubbers.
Container Material HDPE or PTFE-lined glassPrevents solvent permeation and chemical degradation of the vessel.

Mandatory Visualization: Disposal Workflow

DisposalWorkflow A Waste: Ethyl 3-bromo-2-cyano-5-formylbenzoate B Hazard Profiling A->B C Contains Bromine? (Yes -> Halogenated) B->C D Contains Nitrile? (Yes -> Acid Incompatible) B->D E Halogenated Organic Waste Stream C->E F Strict Segregation from Strong Acids D->F G Containerization (PTFE-lined/HDPE) E->G F->G H Satellite Accumulation Area (SAA) G->H I EPA-Compliant High-Temp Incineration H->I

Fig 1: Step-by-step waste segregation and disposal workflow for halogenated nitrile compounds.

References

  • Title : Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source : Electronic Code of Federal Regulations (eCFR), U.S. Environmental Protection Agency URL :[Link]

  • Title : Occupational Safety and Health Standards: Toxic and Hazardous Substances (Hydrogen Cyanide) Source : Occupational Safety and Health Administration (OSHA) URL :[Link]

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source : National Research Council, The National Academies Press URL :[Link]

  • Title : Hazardous Waste Management System; Identification and Listing of Hazardous Waste Source : U.S. Environmental Protection Agency (EPA) URL : [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-bromo-2-cyano-5-formylbenzoate

An authoritative, in-depth guide to the safe handling, operational logistics, and disposal of Ethyl 3-bromo-2-cyano-5-formylbenzoate (CAS: 1807206-59-2) . As a highly functionalized aromatic compound, this chemical prese...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, in-depth guide to the safe handling, operational logistics, and disposal of Ethyl 3-bromo-2-cyano-5-formylbenzoate (CAS: 1807206-59-2) .

As a highly functionalized aromatic compound, this chemical presents a unique matrix of hazards. Standard generalized safety protocols are insufficient; researchers must understand the mechanistic toxicology of its specific functional groups to implement a self-validating safety system.

Mechanistic Toxicology & Hazard Profile

To handle Ethyl 3-bromo-2-cyano-5-formylbenzoate safely, one must understand the causality behind its toxicity. The molecule contains four distinct functional groups, each contributing to its overall hazard profile:

  • Aryl Halide (Bromine): The carbon-bromine bond polarizes the aromatic ring, making the compound highly reactive. Aryl halides are known to cause acute skin, eye, and respiratory tract irritation[1][2].

  • Aryl Nitrile (Cyano Group): While aliphatic nitriles can metabolize to release cyanide, fully substituted aryl nitriles are generally more stable against cyanide ejection[3]. However, they strongly polarize the aromatic ring and remain acutely toxic. Dermal absorption, inhalation, or ingestion can lead to systemic toxicity, affecting the central nervous system (CNS) and liver[4]. Under extreme heat or contact with strong acids, nitriles can decompose to emit toxic hydrogen cyanide and nitrogen oxide fumes[5].

  • Formyl Group (Aldehyde): Aldehydes are potent electrophiles that readily form Schiff bases with primary amines on skin proteins. This makes them severe sensitizers, capable of inducing allergic contact dermatitis and upper respiratory hypersensitivity upon repeated exposure[6].

  • Ethyl Ester: While relatively benign on its own, the ester group significantly increases the lipophilicity (fat solubility) of the molecule. This acts as a "carrier effect," accelerating the dermal absorption of the toxic nitrile and sensitizing aldehyde groups through the skin barrier.

HazardPathway Chem Ethyl 3-bromo-2-cyano- 5-formylbenzoate Formyl Formyl Group (Aldehyde) Chem->Formyl Nitrile Cyano Group (Aryl Nitrile) Chem->Nitrile Bromo Bromine Atom (Aryl Halide) Chem->Bromo Ester Ethyl Ester Chem->Ester Sens Protein Binding & Sensitization Formyl->Sens Schiff Base Formation Tox Systemic Toxicity (Hepatic/CNS) Nitrile->Tox Metabolic Stress Irrit Tissue Irritation (Skin/Eyes/Resp) Bromo->Irrit Halogen Reactivity Lipo Increased Lipophilicity Ester->Lipo Carrier Effect Lipo->Sens Lipo->Tox

Mechanistic hazard pathways of Ethyl 3-bromo-2-cyano-5-formylbenzoate.

Personal Protective Equipment (PPE) Matrix

Because the ethyl ester enhances dermal penetration of the sensitizing and toxic moieties, standard single-gloving is an unacceptable risk. The following PPE matrix must be strictly adhered to:

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile gloves (min 6 mil thickness). Change outer glove immediately if contaminated.Prevents rapid dermal breakthrough of the lipophilic ester/nitrile complex[4].
Eye Protection Chemical splash goggles (ANSI Z87.1+). Face shield required if handling >5 grams.Aldehydes are severely irritating to mucous membranes and ocular tissue[6].
Body Protection Flame-resistant (FR) lab coat, fully buttoned. Closed-toe, non-porous shoes.Prevents skin sensitization and systemic absorption from micro-spills[4].
Respiratory Handled exclusively inside a certified chemical fume hood (face velocity >100 LFM).Mitigates inhalation of sensitizing aldehyde dust/vapors and toxic nitrile particulates[4][6].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must isolate the chemical from the operator and the ambient environment.

Step 1: Pre-Operational Validation

  • Verify fume hood face velocity is between 100–120 LFM. Do not proceed if the alarm is sounding.

  • Clear the workspace of all strong acids and strong oxidizing agents. Nitriles can liberate highly toxic hydrogen cyanide gas if exposed to strong mineral acids[5].

  • Pre-weigh and stage all closed receiving vials before opening the primary chemical container.

Step 2: Anti-Static Weighing & Transfer

  • Utilize an anti-static gun (Zerostat) on the weighing spatulas and weigh boats. Highly functionalized powders can hold static charges, causing toxic particulates to aerosolize when disturbed.

  • Tare a closed vial on the analytical balance.

  • Inside the fume hood, transfer the required mass into the vial, seal it tightly, and wipe the exterior of the vial with a damp Kimwipe before removing it from the hood to weigh. Never transport open containers of this chemical across the lab.

Step 3: Reaction Assembly

  • Dissolve the compound in the chosen reaction solvent (e.g., anhydrous DMF or DCM) strictly within the fume hood.

  • Use a septum and syringe technique for the addition of subsequent liquid reagents to maintain a closed system.

Workflow Start Phase 1: Preparation Hood Verify Local Exhaust (Fume Hood > 100 LFM) Start->Hood PPE Don PPE Matrix (Double Nitrile, Goggles, Coat) Hood->PPE Weigh Phase 2: Handling PPE->Weigh Static Anti-Static Weighing (Enclosed Balance) Weigh->Static Transfer Sealed Transfer (Septum/Syringe or Closed Vial) Static->Transfer Clean Phase 3: Decontamination Transfer->Clean Wash Surface Wipe-Down (10% Bleach / Base Wash) Clean->Wash Waste Segregate Waste (Non-Acidic Halogenated) Wash->Waste

Step-by-step operational workflow for handling highly functionalized aryl nitriles.

Emergency Response & Disposal Plan

Spill Protocol:

  • Do NOT sweep dry. Sweeping aerosolizes the sensitizing aldehyde and toxic nitrile.

  • Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand moistened with water or a mild alkaline solution).

  • Scoop the absorbed material using non-sparking tools into a dedicated, sealable hazardous waste container.

  • Wash the contaminated surface thoroughly with soap and water to hydrolyze residual esters and remove lipophilic traces.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Because of the aldehyde's sensitizing nature, monitor for delayed allergic contact dermatitis[6].

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention. The earliest symptoms of cyano-compound intoxication include weakness, headaches, and confusion[5].

Waste Disposal:

  • Dispose of all chemical residue, contaminated gloves, and Kimwipes in a clearly labeled Halogenated Organic Waste container.

  • Critical Segregation: Ensure the waste stream does not contain strong acids, as the nitrile group can hydrolyze and emit toxic fumes[5]. Final disposal must be handled by a licensed facility via high-temperature chemical incineration equipped with an afterburner and scrubber to capture hydrogen bromide and nitrogen oxides[5].

References

  • Sustainability Directory. Aryl Halides - News & Toxicity. Retrieved from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Health Consultation: Aldehyde Sensitization. Retrieved from:[Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile. Retrieved from: [Link]

  • National Institutes of Health (PMC). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromo-2-cyano-5-formylbenzoate
Reactant of Route 2
Ethyl 3-bromo-2-cyano-5-formylbenzoate
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